(R)-2-(Methoxydiphenylmethyl)pyrrolidine
Description
Properties
IUPAC Name |
(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGCZSRPDCLBT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584827 | |
| Record name | (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-05-9 | |
| Record name | (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-(Methoxydiphenylmethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Ubiquitous Importance of the Pyrrolidine Ring
An In-depth Technical Guide to the Synthesis of Chiral 2-Substituted Pyrrolidines
The pyrrolidine scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and catalysts. Its stereochemically rich, five-membered ring system allows for precise spatial orientation of substituents, making it a cornerstone in the design of molecules with specific biological activities. In particular, chiral 2-substituted pyrrolidines are integral components of numerous blockbuster drugs, including atorvastatin (Lipitor), lisinopril (Zestril), and varenicline (Chantix). The stereochemistry at the C2 position is often critical for pharmacological efficacy, driving the demand for robust and efficient enantioselective synthetic methodologies. This guide provides an in-depth exploration of the core synthetic pathways to access these valuable building blocks, offering both theoretical understanding and practical, field-tested insights for researchers in drug development and chemical synthesis.
The Chiral Pool Approach: Leveraging Nature's Starting Materials
One of the most direct and historically significant strategies for synthesizing chiral 2-substituted pyrrolidines is the use of naturally occurring, enantiopure starting materials. L-proline, an abundant and inexpensive amino acid, stands as the preeminent chiral pool precursor.
Synthesis from L-Proline and its Derivatives
The inherent stereochemistry of L-proline provides a reliable foundation for the synthesis of a wide range of (S)-2-substituted pyrrolidines. The carboxyl group and the secondary amine serve as versatile handles for a variety of chemical transformations.
A common and powerful strategy involves the activation of the carboxyl group, followed by the introduction of a carbon nucleophile. This can be achieved through the formation of an N-protected prolinol, which is then oxidized to the corresponding aldehyde. This aldehyde is a key intermediate, susceptible to attack by organometallic reagents.
Mechanism Spotlight: Grignard Addition to a Proline-Derived Aldehyde
The addition of a Grignard reagent (R-MgX) to an N-protected proline-derived aldehyde, such as an N-Boc-prolinal, is a classic and effective method for installing the C2 substituent. The stereochemical outcome is often controlled by the steric bulk of the N-protecting group and the reaction conditions.
Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine from L-Proline
-
Protection of the Amine: L-proline (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium hydroxide (2.1 eq) is added, and the solution is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) is added portionwise, and the reaction is stirred at room temperature overnight. The mixture is then acidified with cold 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-proline.
-
Reduction of the Carboxylic Acid: The N-Boc-L-proline is dissolved in anhydrous THF and cooled to 0 °C. Borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed in vacuo to yield N-Boc-L-prolinol.
-
Oxidation to the Aldehyde: The N-Boc-L-prolinol is dissolved in dichloromethane (DCM). Dess-Martin periodinane (1.2 eq) is added, and the reaction is stirred at room temperature for 2 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated to give the crude N-Boc-L-prolinal, which is often used immediately in the next step.
-
Grignard Addition: The crude N-Boc-L-prolinal is dissolved in anhydrous THF and cooled to -78 °C. The desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired 2-substituted N-Boc-pyrrolidine methanol.
Alternative Chiral Pool Precursors
While proline is dominant, other chiral starting materials can be employed. For instance, pyroglutamic acid, a derivative of glutamic acid, offers another readily available chiral scaffold for the synthesis of 2-substituted pyrrolidines.
Asymmetric Catalysis: The Modern Approach to Chirality
The development of asymmetric catalytic methods has revolutionized the synthesis of chiral molecules, and 2-substituted pyrrolidines are no exception. These methods create chirality from achiral or racemic starting materials, offering high enantioselectivity and atom economy.
Catalytic Asymmetric Hydrogenation of Pyrroles
The direct asymmetric hydrogenation of substituted pyrroles is a highly attractive strategy. However, the aromaticity of the pyrrole ring makes this a challenging transformation, often requiring high pressures and specialized catalyst systems. Significant progress has been made using iridium and rhodium catalysts bearing chiral phosphine ligands.
Workflow: Asymmetric Hydrogenation of a 2-Substituted Pyrrole
Caption: Catalytic cycle for asymmetric [3+2] cycloaddition.
Enzymatic and Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral pyrrolidines. Enzymes such as imine reductases (IREDs) and reductive aminases can catalyze the asymmetric reduction of cyclic imines to the corresponding amines with excellent enantioselectivity.
Imine Reductase (IRED) Catalyzed Reductions
IREDs, often requiring a nicotinamide cofactor (NADH or NADPH), have emerged as powerful catalysts for the asymmetric reduction of a wide range of prochiral imines, including cyclic variants that are precursors to 2-substituted pyrrolidines.
Data Summary: Comparison of Synthetic Methodologies
| Method | Key Features | Advantages | Disadvantages | Typical ee (%) |
| Chiral Pool (Proline) | Utilizes enantiopure starting material | Readily available, predictable stereochemistry | Limited to the stereochemistry of the starting material, often requires multiple steps | >99% (substrate dependent) |
| Asymmetric Hydrogenation | Direct hydrogenation of pyrroles | High atom economy, potentially fewer steps | Requires specialized catalysts and high-pressure equipment, substrate scope can be limited | 90-99% |
| Asymmetric [3+2] Cycloaddition | Construction of the pyrrolidine ring | High stereocontrol, convergent | Can require multi-component reactions, catalyst development is ongoing | 90-99% |
| Enzymatic Reduction (IREDs) | Biocatalytic reduction of cyclic imines | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cofactor regeneration can be challenging, substrate specificity | >99% |
Emerging and Innovative Strategies
The field of pyrrolidine synthesis is continually evolving. Newer methods, such as organocatalysis and photoredox catalysis, are providing novel pathways to these important structures. For instance, proline itself can act as a catalyst in asymmetric aldol and Mannich reactions, which can be precursors to chiral pyrrolidines.
Conclusion: A Versatile Toolbox for a Privileged Scaffold
The synthesis of chiral 2-substituted pyrrolidines is a rich and diverse field, with a range of powerful methodologies at the disposal of the modern chemist. The choice of synthetic route depends on a multitude of factors, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and specialized equipment. The classical chiral pool approach using L-proline remains a robust and reliable option. However, for novel structures and for processes where atom economy and catalytic efficiency are paramount, asymmetric catalytic methods, including hydrogenation, cycloadditions, and biocatalysis, offer unparalleled advantages. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the development of even more efficient and selective methods for the synthesis of chiral 2-substituted pyrrolidines will undoubtedly remain an active and important area of research.
References
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Catalytic Asymmetric Synthesis of Pyrrolidines and Piperidines. Chemical Reviews, ACS Publications, [Link]
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Recent advances in the synthesis of 2-substituted pyrrolidines. Organic & Biomolecular Chemistry, Royal Society of Chemistry, [Link]
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The use of pyroglutamic acid in the synthesis of chiral pyrrolidine derivatives. Tetrahedron: Asymmetry, Elsevier, [Link]
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Asymmetric Synthesis of 2-Substituted Pyrrolidines via Catalytic Enantioselective [3+2] Cycloaddition. The Journal of Organic Chemistry, ACS Publications, [Link]
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Recent advances in the synthesis of pyrrolidine-containing compounds. RSC Advances, Royal Society of Chemistry, [Link]
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Asymmetric hydrogenation of N-H-free pyrroles. Angewandte Chemie International Edition, Wiley Online Library, [Link]
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Biocatalytic Reductive Amination for the Synthesis of Chiral Amines. Angewandte Chemie International Edition, Wiley Online Library, [Link]
historical development of pyrrolidine organocatalysts
An In-depth Technical Guide to the Historical Development of Pyrrolidine Organocatalysts
Abstract
The ascent of asymmetric organocatalysis represents a paradigm shift in modern synthetic chemistry, establishing itself as the third pillar of catalysis alongside biocatalysis and metal catalysis. At the heart of this revolution lies the humble pyrrolidine scaffold, a privileged structural motif that has given rise to some of the most powerful and versatile organocatalysts. This technical guide provides a comprehensive exploration of the historical development of pyrrolidine-based organocatalysts, from their serendipitous discovery in the early 1970s to the sophisticated, rationally designed systems in use today. We will dissect the key conceptual breakthroughs, examine the causal relationships behind catalyst design evolution, and provide detailed protocols for seminal transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of how this remarkable class of catalysts came to be and the fundamental principles that govern their reactivity and selectivity.
The Genesis: L-Proline and the Dawn of Enamine Catalysis
The story of pyrrolidine organocatalysis begins not with a deliberate search for a new catalytic paradigm, but with an industrial investigation into steroid synthesis. In 1971, two independent research groups—Zoltan Hajos and David Parrish at Hoffmann-La Roche, and Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG—unveiled a remarkably efficient and highly enantioselective intramolecular aldol reaction catalyzed by the simple amino acid, L-proline.[1][2][3] This transformation, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, could produce a key chiral building block for steroids from an achiral triketone with impressive enantiomeric excess (ee) using only a small amount of catalyst.[2][4]
What was truly revolutionary, though underappreciated for decades, was that a small, metal-free organic molecule could induce such high levels of asymmetry.[5][6] The initial mechanistic proposal by Hajos and Parrish suggested a complex involving a carbinolamine intermediate.[4] However, the mechanism now widely accepted, and which forms the basis of modern aminocatalysis, proceeds through a nucleophilic enamine intermediate .[1][3][4] The secondary amine of the pyrrolidine ring condenses with a ketone or aldehyde donor to form a chiral enamine, which then attacks the electrophilic acceptor. The inherent chirality of the proline scaffold dictates the facial selectivity of the attack, leading to the formation of a new stereocenter with high fidelity.[3][5]
Caption: Enamine activation pathway for the L-proline catalyzed aldol reaction.
Despite its elegance, the HPESW reaction remained a niche curiosity for nearly 30 years. The field was reignited in 2000 when Benjamin List and Carlos F. Barbas III demonstrated that L-proline could effectively catalyze the first intermolecular direct asymmetric aldol reaction.[7][8] This seminal work expanded the scope of proline catalysis beyond intramolecular cyclizations and marked the birth of modern organocatalysis.[7]
Experimental Protocol 1: The Classic Hajos-Parrish Reaction
This protocol is based on the original publication for the intramolecular aldol cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.
-
Reaction Setup: To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (10.0 g, 54.9 mmol) in anhydrous dimethylformamide (DMF, 50 mL) in a round-bottom flask equipped with a magnetic stirrer, add (S)-(-)-proline (0.19 g, 1.65 mmol, 3 mol%).
-
Reaction Execution: Stir the resulting mixture at room temperature for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a chiral ketol, can be purified by column chromatography on silica gel to yield the optically active bicyclic aldol product. The original report cited a quantitative yield and 93.4% ee.[2]
Expanding the Toolbox: Iminium Ion Catalysis
Contemporaneous with the resurgence of enamine catalysis, David W.C. MacMillan introduced a complementary activation strategy: iminium ion catalysis .[9] While MacMillan's initial work utilized chiral imidazolidinone catalysts, the underlying principle was rapidly adopted within the pyrrolidine family.[9] This mode of activation is tailored for α,β-unsaturated aldehydes and ketones.
The secondary amine of the pyrrolidine catalyst condenses with the unsaturated carbonyl compound to form a chiral iminium ion .[2][10] This process significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, activating it towards nucleophilic attack.[11] The stereochemistry of the catalyst directs the incoming nucleophile to one of the two enantiotopic faces of the molecule, thereby controlling the stereochemical outcome of the reaction. This strategy proved immensely successful for a wide range of transformations, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations.
Caption: Iminium ion activation pathway for asymmetric Michael additions.
The dual modes of enamine and iminium ion activation established pyrrolidine derivatives as exceptionally versatile catalysts, capable of orchestrating a vast array of asymmetric transformations.[2]
The Second Generation: Diarylprolinol Silyl Ethers
While L-proline was a revolutionary catalyst, it was not without its flaws. For many reactions, it required high catalyst loadings (20-30 mol%), and its high polarity resulted in poor solubility in common non-polar organic solvents. These limitations hindered its broader application, particularly in industrial settings.
A major breakthrough occurred in 2005 when the research groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers as second-generation catalysts.[7][8] These catalysts were born from a rational design approach aimed at overcoming the deficiencies of proline.
Causality Behind the Design:
-
Steric Shielding: The replacement of the carboxyl group of proline with a bulky diaryl(trimethylsilyloxy)methyl substituent creates a highly defined and sterically hindered pocket around the active site. This exquisite steric control forces the electrophile to approach the enamine or iminium ion intermediate from the less hindered face, dramatically enhancing enantioselectivity.
-
Improved Solubility: The bulky, lipophilic silyl ether and aryl groups render the catalyst highly soluble in a wide range of organic solvents, allowing reactions to be performed under more practical conditions and often at lower catalyst loadings.[12]
These catalysts, often referred to as Jørgensen-Hayashi catalysts, quickly became the gold standard for many organocatalytic reactions, consistently delivering superior results compared to simple proline.[6][13]
| Parameter | L-Proline | (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine |
| Reaction | Michael addition of aldehydes to nitroalkenes | Michael addition of aldehydes to nitroalkenes |
| Catalyst Loading | 20-30 mol% | 1-10 mol% |
| Solvent | Often requires polar solvents (DMSO, DMF) or neat conditions | Soluble in common solvents (Toluene, CH₂Cl₂, THF) |
| Enantioselectivity (ee) | Good to Excellent (often 70-95%) | Typically Excellent (>95%) |
| Diastereoselectivity (dr) | Variable | Typically Excellent (>95:5) |
| Table 1: Performance comparison between L-proline and a second-generation diarylprolinol silyl ether catalyst for a representative Michael addition reaction. |
Experimental Protocol 2: Jørgensen-Hayashi Catalyst-Mediated Michael Addition
This generalized protocol describes the asymmetric Michael addition of an aldehyde to a nitroalkene.
-
Reaction Setup: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the (S)-diarylprolinol silyl ether catalyst (e.g., 5 mol%) in the chosen solvent (e.g., toluene, 1.0 M).
-
Addition of Reagents: Add the aldehyde (1.2 equivalents) to the catalyst solution and stir for 5-10 minutes at room temperature. Then, add the nitroalkene (1.0 equivalent) to the mixture.
-
Reaction Execution: Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC. Reaction times can vary from a few hours to 48 hours.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.
Advanced Designs and the Quest for Perfection
The success of the diarylprolinol silyl ethers spurred further innovation in catalyst design. Researchers began to fine-tune the pyrrolidine scaffold to achieve even greater levels of control and to tackle more challenging substrates. This led to the development of bifunctional catalysts and conformationally rigid systems.
Bifunctional Catalysis: A key insight was that catalyst efficiency could be enhanced by simultaneously activating both the nucleophile and the electrophile.[7][12] This was achieved by incorporating a hydrogen-bond donor moiety, such as a thiourea or squaramide group, onto the pyrrolidine framework.[12] In this arrangement, the pyrrolidine's secondary amine activates the carbonyl donor via enamine formation, while the hydrogen-bond donor group activates the electrophile by coordinating to it, lowering its energy barrier for attack.[12]
Conformationally Rigid Systems: To further improve stereocontrol, chemists designed catalysts with reduced conformational flexibility. By introducing features like spirocycles or additional rings, the catalyst is locked into a specific, highly organized transition state, minimizing competing reaction pathways and leading to higher enantioselectivities.[12]
Caption: The iterative cycle of rational design in pyrrolidine organocatalysis.
Conclusion
The is a testament to the power of curiosity, observation, and rational design in chemical science. From the pioneering but long-overlooked discovery of the HPESW reaction to the modern era of highly efficient, rationally designed catalysts, the journey has been transformative. The pyrrolidine scaffold has proven to be remarkably adaptable, enabling chemists to master two fundamental modes of carbonyl activation—enamine and iminium ion catalysis. The evolution from simple L-proline to sophisticated second and third-generation systems illustrates a clear progression of scientific understanding, where each new design directly addresses the limitations of its predecessors. Today, pyrrolidine organocatalysts are indispensable tools in academic and industrial laboratories, enabling the efficient, sustainable, and stereocontrolled synthesis of complex molecules for medicine and materials science. The ongoing quest for perfection ensures that the story of this privileged scaffold is far from over.
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Costa, A. M., Cascales, V., Castro-Alvarez, A., & Vilarrasa, J. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18247–18258. [Link]
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Goti, G., Nocentini, T., & Trabocchi, A. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26732–26742. [Link]
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Carpenter, R. D., Fettinger, J. C., Lam, K. S., & Kurth, M. J. (2008). Asymmetric Catalysis: Resin-Bound Hydroxyprolylthreonine Derivatives in Enamine-Mediated Reactions. Angewandte Chemie International Edition, 47(34), 6407-6410. [Link]
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Costa, A. M., Cascales, V., Castro-Alvarez, A., & Vilarrasa, J. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18247–18258. [Link]
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Costa, A. M., Cascales, V., Castro-Alvarez, A., & Vilarrasa, J. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PubMed. [Link]
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A Comprehensive Spectroscopic Guide to (R)-2-(Methoxydiphenylmethyl)pyrrolidine: In-Depth Analysis and Experimental Protocols
Introduction
(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in contemporary drug discovery and asymmetric synthesis. The pyrrolidine ring is a well-established privileged scaffold, known for its ability to confer favorable physicochemical properties and introduce three-dimensional complexity into drug candidates. The incorporation of a methoxydiphenylmethyl group at the C2 position introduces a key chiral center and significant steric bulk, making this molecule a valuable building block for creating highly specific and potent bioactive agents. Its structural features suggest potential applications in the development of central nervous system (CNS) therapeutics, where blood-brain barrier permeability is crucial, and as a chiral ligand or catalyst in asymmetric reactions.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (R)-2-(Methoxydiphenylmethyl)pyrrolidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a Senior Application Scientist, the following sections are designed not just to present data, but to explain the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's structural and electronic properties.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-2-(Methoxydiphenylmethyl)pyrrolidine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its covalent framework and stereochemistry.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is expected to exhibit distinct signals corresponding to the pyrrolidine ring, the methoxy group, and the two phenyl rings. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic rings.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Phenyl-H | 7.20 - 7.50 | Multiplet (m) | The 10 protons of the two phenyl rings will appear as a complex multiplet in the aromatic region. |
| Pyrrolidine-H2 | ~3.50 | Multiplet (m) | This proton is at a chiral center and adjacent to the bulky diphenylmethyl group, leading to a complex splitting pattern. |
| Methoxy-H | ~3.10 | Singlet (s) | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
| Pyrrolidine-H5 | ~2.90 & ~2.70 | Multiplets (m) | These two diastereotopic protons will show distinct signals and complex splitting due to coupling with H2 and the adjacent H4 protons. |
| Pyrrolidine-H3, H4 | 1.50 - 1.90 | Multiplets (m) | The four protons on C3 and C4 of the pyrrolidine ring will likely overlap in the aliphatic region. |
| N-H | Variable | Broad Singlet (br s) | The chemical shift of the N-H proton is concentration and solvent-dependent and may exchange with residual water in the solvent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Phenyl-C (quaternary) | 140 - 145 | The two carbons to which the other phenyl ring and the methoxy-containing carbon are attached. |
| Phenyl-C (CH) | 125 - 130 | Aromatic carbons. |
| C-O (methine) | 80 - 85 | The carbon atom bonded to the methoxy group and the two phenyl rings. |
| Pyrrolidine-C2 | 60 - 65 | The chiral carbon of the pyrrolidine ring. |
| Methoxy-C | 55 - 60 | The carbon of the methoxy group. |
| Pyrrolidine-C5 | 45 - 50 | The carbon adjacent to the nitrogen atom. |
| Pyrrolidine-C3, C4 | 20 - 30 | The remaining two carbons of the pyrrolidine ring. |
2D NMR Spectroscopy for Structural Confirmation
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Key expected correlations include those between the protons on the pyrrolidine ring (H2-H3, H3-H4, H4-H5).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon's attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the methoxy protons to the C-O carbon.
Experimental Protocol: NMR Data Acquisition
Rationale for Experimental Choices: The choice of solvent and NMR spectrometer field strength are critical for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including pyrrolidine derivatives. A high-field NMR spectrometer (e.g., 500 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets expected for the pyrrolidine ring protons.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard pulse programs for each 2D experiment.
-
Optimize spectral widths and the number of increments to achieve adequate resolution in both dimensions.
-
Caption: Workflow for NMR-based structural elucidation.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For (R)-2-(Methoxydiphenylmethyl)pyrrolidine, the IR spectrum will be characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Experimental Protocol: FT-IR Data Acquisition
Rationale for Experimental Choices: Since (R)-2-(Methoxydiphenylmethyl)pyrrolidine is likely a viscous liquid or a low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional transmission methods. ATR requires minimal sample preparation and is suitable for viscous liquids and solids.[1]
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a small drop of the neat (R)-2-(Methoxydiphenylmethyl)pyrrolidine sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the major absorption peaks.
-
Caption: Workflow for FT-IR data acquisition using ATR.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is C₁₈H₂₁NO, which corresponds to a molecular weight of 267.36 g/mol .
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 267.
-
Major Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH₃): This would result in a fragment at m/z = 236.
-
Loss of a phenyl radical (•C₆H₅): This would lead to a fragment at m/z = 190.
-
Cleavage of the C-C bond between the pyrrolidine ring and the diphenylmethyl group: This could lead to a diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺) at m/z = 167.
-
Formation of a pyrrolidinium ion: Cleavage alpha to the nitrogen can result in a fragment corresponding to the pyrrolidine ring.
-
Experimental Protocol: EI-MS Data Acquisition
Rationale for Experimental Choices: Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A standard electron energy of 70 eV is used to ensure fragmentation occurs.[2]
Step-by-Step Protocol:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Utilize an electron ionization source.
-
Set the electron energy to 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Use a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
Data Interpretation:
-
Identify the molecular ion peak.
-
Propose structures for the major fragment ions based on logical fragmentation pathways.
-
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
IV. Summary of Spectroscopic Characterization
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of (R)-2-(Methoxydiphenylmethyl)pyrrolidine. The predicted data presented in this guide, based on fundamental principles and comparison with related structures, offer a robust framework for researchers working with this compound. The detailed experimental protocols provide a starting point for obtaining high-quality data, which is essential for accurate structural elucidation and for ensuring the purity and identity of this important chiral building block.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link][1]
-
LCGC. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link][2]
Sources
A Comprehensive Technical Guide to the Solubility and Stability Profiling of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of novel derivatives, such as (R)-2-(Methoxydiphenylmethyl)pyrrolidine, necessitates a thorough and early characterization of their fundamental physicochemical properties to ensure a smooth progression through the drug development pipeline. This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of (R)-2-(Methoxydiphenylmethyl)pyrrolidine. While specific experimental data for this novel entity is not yet publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the essential theoretical considerations, detailed experimental protocols, and robust analytical methodologies required to generate a complete physicochemical profile. The causality behind each experimental choice is explained, and all protocols are designed as self-validating systems, adhering to the highest standards of scientific integrity and regulatory expectations.
Introduction: The Imperative of Early Physicochemical Characterization
In the landscape of drug discovery and development, the adage "fail early, fail cheap" is a guiding principle. A significant percentage of new chemical entities (NCEs) falter not due to a lack of potency, but because of poor pharmaceutical properties.[1][2] Among the most critical of these are aqueous solubility and chemical stability. Solubility directly influences bioavailability, as a drug must be in solution to be absorbed, while stability dictates a product's shelf-life, storage conditions, and the potential formation of toxic degradants.[1][3]
The molecule at the center of this guide, (R)-2-(Methoxydiphenylmethyl)pyrrolidine, represents a logical progression in medicinal chemistry, combining the privileged pyrrolidine ring with lipophilic diphenylmethyl and methoxy moieties.[4] The pyrrolidine nitrogen offers a handle for salt formation to modulate solubility, while the diphenylmethyl group significantly increases lipophilicity, potentially enhancing membrane permeability but posing a solubility challenge. This guide provides the strategic and tactical framework for comprehensively characterizing the solubility and stability of this, or any similar, novel pyrrolidine derivative.
Physicochemical Profile of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
A foundational understanding of a molecule's intrinsic properties is crucial for designing relevant experiments.
Molecular Structure and In Silico Predictions
The structure of (R)-2-(Methoxydiphenylmethyl)pyrrolidine combines distinct functional groups that dictate its physicochemical behavior:
-
A basic pyrrolidine ring: This secondary amine is expected to have a pKa in the range of 9-11, making the molecule positively charged at physiological pH.[5]
-
A diphenylmethyl group: The two phenyl rings contribute significantly to the molecule's size and lipophilicity, suggesting low intrinsic aqueous solubility.
-
A methoxy group (ether): Generally stable, but can be liable to cleavage under harsh acidic conditions.
Computational tools can provide valuable initial estimates of key properties before extensive laboratory work commences. These predictions help in designing appropriate experimental conditions.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 267.38 g/mol | Compliant with Lipinski's Rule of Five (<500 Da). |
| pKa (Conjugate Acid) | ~9.5 ± 0.5 | The compound will be predominantly ionized in the stomach and small intestine, which can aid dissolution. |
| clogP | ~3.5 ± 0.7 | Indicates high lipophilicity and potential for low aqueous solubility.[6] May favor membrane permeability. |
Note: These values are estimations based on the chemical structure and common predictive algorithms. Experimental verification is mandatory.[7]
Comprehensive Solubility Assessment
Solubility testing should progress from rapid, early-stage screening to definitive equilibrium measurements in relevant media.[8]
Causality of Method Selection
-
Kinetic Solubility: In early discovery, hundreds of compounds may be synthesized. A high-throughput kinetic solubility assay (often turbidimetric) is employed to quickly rank-order compounds.[8] This method measures the point at which a compound, added from a DMSO stock, precipitates in aqueous buffer. It's fast but can overestimate solubility as it doesn't represent a true equilibrium state.
-
Thermodynamic Solubility: For lead candidates, the "gold standard" shake-flask method is required.[9] This determines the true equilibrium solubility of the solid material in a given solvent, which is the most relevant measure for biopharmaceutical assessment.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately quantified.
Objective: To determine the equilibrium solubility of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in various aqueous and organic media.
Materials:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine (solid)
-
HPLC-grade water, Methanol, Acetonitrile, Ethanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other compatible material)
-
Calibrated analytical balance, pH meter
Procedure:
-
Preparation: Add an excess of solid (R)-2-(Methoxydiphenylmethyl)pyrrolidine to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The excess solid is critical to ensure saturation.
-
Solvent Addition: Add 1.0 mL of each test solvent (e.g., water, PBS pH 7.4, SGF, SIF, Ethanol) to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (typically 25 °C or 37 °C) for 24-48 hours. A preliminary time-course experiment (e.g., sampling at 4, 8, 24, 48 hours) should be run to confirm that equilibrium is reached (i.e., the concentration no longer increases).
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples at a low speed (e.g., 2000 rpm for 10 min).
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Causality Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS/MS method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.
Analytical Quantification
A robust HPLC method is the cornerstone of accurate solubility and stability assessment.[11]
-
Method: Reversed-phase HPLC is suitable. Given the compound's lipophilicity, a C18 column with a gradient elution using acetonitrile and water (with 0.1% formic acid to ensure protonation and good peak shape) is a logical starting point.
-
Detection: UV detection is appropriate due to the phenyl rings. Mass spectrometry (MS) provides higher sensitivity and specificity and is essential for stability studies to identify degradants.[10]
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Rigorous Stability Profiling
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors.[3] Forced degradation (stress testing) is a critical component, used to identify likely degradation products and establish a "stability-indicating" analytical method.[12][13]
Forced Degradation Studies
The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[14]
Objective: To identify the degradation pathways and products of (R)-2-(Methoxydiphenylmethyl)pyrrolidine under various stress conditions.
General Procedure:
-
Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the stress conditions outlined in the table below. Include a control sample (protected from stress) for each condition.
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. Monitor for the appearance of new peaks and the loss of the parent peak.
| Stress Condition | Protocol Standard (as per ICH Q1A)[15][16] | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heated at 60-80 °C | Ether cleavage, potential N-dealkylation (less likely). |
| Basic Hydrolysis | 0.1 M NaOH, heated at 60-80 °C | Unlikely to see significant degradation unless ester groups are present. Racemization at the chiral center is a possibility. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the pyrrolidine nitrogen to an N-oxide; oxidation of the benzylic carbon. |
| Thermal | Solid and solution stored at 60-80 °C | General decomposition. Provides insight into intrinsic thermal stability. |
| Photostability | Expose solid and solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m² (ICH Q1B).[15] | Photolytic cleavage, oxidation. Phenyl groups may be susceptible. |
Developing a Stability-Indicating Analytical Method
A method is deemed "stability-indicating" if it can accurately measure the active ingredient without interference from any degradation products, process impurities, or other potential components.[13]
Validation Steps:
-
Specificity: Analyze the stressed samples. The method must demonstrate baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity: Use a photodiode array (PDA) detector or mass spectrometer to assess the peak purity of the parent compound in the presence of its degradants. This ensures no co-elution is occurring.
-
Mass Balance: The total amount of drug detected (parent + degradants) should be close to 100% of the initial concentration. This accounts for all major products formed.
Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways under stress conditions.
Data Interpretation and Reporting
All quantitative data must be presented clearly to allow for straightforward interpretation and comparison.
Solubility Data
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Purified Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
| SGF (pH 1.2) | 37 | Experimental Value | Calculated Value |
| SIF (pH 6.8) | 37 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
Interpretation: The pH-solubility profile is critical. Higher solubility in SGF (pH 1.2) compared to SIF (pH 6.8) or water would be expected for this basic compound, confirming the positive impact of protonation on dissolution.
Stability Data
| Stress Condition | Time (h) | Parent Remaining (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| Control | 24 | >99 | ND | ND |
| 0.1 M HCl, 80°C | 24 | e.g., 85.2 | e.g., 10.5 | e.g., 2.1 |
| 0.1 M NaOH, 80°C | 24 | e.g., 98.5 | ND | ND |
| 3% H₂O₂, RT | 24 | e.g., 89.1 | e.g., 8.8 | ND |
| Photolytic | - | e.g., 95.3 | e.g., 3.1 | ND |
ND = Not Detected
Interpretation: The data would reveal the primary liabilities of the molecule. For instance, significant degradation under acidic and oxidative conditions would indicate that formulation efforts should focus on protecting the compound from low pH environments and oxidizing agents.
Conclusion and Strategic Implications
This guide has detailed the essential methodologies for a comprehensive evaluation of the solubility and stability of (R)-2-(Methoxydiphenylmethyl)pyrrolidine. By systematically applying these protocols—from in silico prediction and thermodynamic solubility determination to forced degradation studies and the development of a stability-indicating analytical method—a drug development team can build a robust data package. This package is fundamental for making informed decisions regarding lead candidate selection, formulation strategy, and the design of long-term stability studies required for regulatory submissions.[15][17] A thorough understanding of these core physicochemical properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that paves the way for the successful development of novel therapeutics.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Spencer, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-47. (Note: A representative article on the topic, a direct link may vary). A similar review is: Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Jia, W., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(7), 1435. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Martel, S., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA International Journal for Chemistry, 59(6), 308-314. [Link]
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Kucinska, M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Kastner, J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17578–17588. [Link]
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Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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Gevorgyan, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6939. [Link]
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PubChem. (n.d.). 2-(Methoxymethyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
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ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(8), 919-943. [Link]
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U.S. Food and Drug Administration. (2011). Method of analysis - N–methyl–2-pyrrolidone. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
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ICH. (2023). Stability Testing of Drug Substances and Drug Products Q1. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Tiwle, R., et al. (2015). An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques. Science Alert. [Link]
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Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]
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Lu, Y., et al. (2007). Evaluation and Selection of Bio-relevant Dissolution Media for a Poorly Water-Soluble New Chemical Entity. Pharmaceutical Development and Technology, 5(4), 509-519. [Link]
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Wikipedia. (n.d.). Pyrrolidine. [Link]
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SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
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AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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fundamental principles of asymmetric catalysis with pyrrolidines
Advanced catalyst design often involves integrating a secondary functional group onto the pyrrolidine scaffold, such as a thiourea, sulfonamide, or carboxylic acid. [9][10]These groups act as hydrogen-bond donors, allowing the catalyst to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously. This synergistic activation dramatically enhances both reactivity and stereoselectivity, allowing for lower catalyst loadings and milder reaction conditions. [4][9]
Pillar 2: Field-Proven Protocols & Methodologies
A theoretical understanding must be grounded in robust, reproducible experimental practice. The following sections provide detailed protocols for cornerstone reactions, explaining the critical parameters and expected outcomes.
Protocol: The Proline-Catalyzed Asymmetric Aldol Reaction
This reaction is a classic demonstration of enamine catalysis, forming a C-C bond with control over two new stereocenters. The use of proline itself is attractive due to its low cost, though it often requires higher catalyst loadings and specific solvents to overcome solubility issues. [8]Protic solvents like methanol/water mixtures have surprisingly emerged as highly effective media for this transformation. [8] Experimental Workflow: Asymmetric Aldol Reaction
Caption: Fig 3. Step-by-step workflow for the aldol reaction.
Detailed Step-by-Step Methodology:
-
Preparation: To a 2 mL glass vial equipped with a magnetic stir bar, add (S)-proline (7.0 mg, 0.06 mmol, 20 mol%).
-
Solvent and Substrate Addition: Add methanol (80 µL) and water (20 µL) to the vial. Follow with the addition of cyclohexanone (310 µL, 3.0 mmol, 10 equivalents).
-
Equilibration and Cooling: Stir the mixture at room temperature for 15 minutes to allow for catalyst dissolution and initial iminium/enamine formation. Subsequently, cool the vial to 0 °C in an ice-water bath.
-
Electrophile Addition: Slowly add 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1 equivalent) to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, quench the reaction by adding 1 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Typical Performance Data for Proline-Catalyzed Aldol Reactions This table presents representative data and is not exhaustive.
| Aldehyde Electrophile | Ketone Nucleophile | Catalyst Loading (mol%) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | >95 | >95:5 | >99 |
| Benzaldehyde | Cyclohexanone | 30 | 85 | 95:5 | 96 |
| 4-Chlorobenzaldehyde | Acetone | 30 | 68 | N/A | 76 |
| Isovaleraldehyde | Acetone | 20 | 97 | N/A | 93 |
Data synthesized from principles and results reported in the literature.[3][8]
Protocol: The Asymmetric Michael Addition to a Nitroolefin
This reaction exemplifies a powerful C-C bond-forming reaction to generate 1,4-dicarbonyl compounds or their equivalents, which are versatile synthetic intermediates. Here, we describe a protocol using a bifunctional pyrrolidine-thiourea catalyst, which co-activates the enamine nucleophile and the nitroolefin electrophile. [9] Detailed Step-by-Step Methodology:
-
Preparation: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the chiral pyrrolidine-thiourea catalyst (e.g., Takemoto catalyst, 0.02 mmol, 10 mol%) in toluene (0.5 mL).
-
Substrate Addition: Add cyclohexanone (0.04 mL, 0.4 mmol, 2 equivalents) to the catalyst solution.
-
Cooling: Cool the mixture to the desired temperature (e.g., 4 °C).
-
Electrophile Addition: Add a solution of trans-β-nitrostyrene (30 mg, 0.2 mmol, 1 equivalent) in toluene (0.5 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 4 °C and monitor its progress by TLC.
-
Workup: After completion (typically 12-48 hours), concentrate the reaction mixture directly onto silica gel.
-
Purification and Analysis: Purify by flash column chromatography. Determine the yield, dr by ¹H NMR, and ee by chiral HPLC.
Typical Performance Data for Michael Additions This table presents representative data.
| Ketone Donor | Nitroolefin Acceptor | Catalyst | Yield (%) | dr (anti/syn) | ee (%) |
| Cyclohexanone | trans-β-Nitrostyrene | Pyrrolidine-Thiourea | 95 | 93:7 | 95 |
| Acetone | trans-β-Nitrostyrene | (S)-Proline | 51 | N/A | 21 |
| Diethyl malonate | trans-β-Nitrostyrene | Pyrrolidine-Thiourea | 94 | N/A | 90 |
Data synthesized from principles and results reported in the literature.[9][10]
Pillar 3: The Impact on Drug Discovery and Development
The methodologies enabled by pyrrolidine catalysis are not academic curiosities; they are enabling technologies for the synthesis of complex, biologically active molecules. The pyrrolidine ring itself is a key pharmacophore found in numerous FDA-approved drugs, including treatments for viral infections, diabetes, and neurological disorders. [5][6] The ability to rapidly and stereoselectively construct polysubstituted chiral pyrrolidines and other complex scaffolds from simple starting materials is of immense value. [11]It allows medicinal chemists to:
-
Access Novel Chemical Space: Generate libraries of complex, 3D-shaped molecules that are more likely to interact specifically with biological targets compared to flat, aromatic compounds. [11]* Streamline Synthesis: Develop efficient, scalable routes to active pharmaceutical ingredients (APIs), reducing the cost and environmental impact of drug manufacturing.
-
Perform Structure-Activity Relationship (SAR) Studies: Quickly synthesize analogs of a lead compound with precise modifications to stereocenters, enabling a deeper understanding of how molecular shape affects biological activity.
The development of organocatalytic C-H amination, for example, allows for the direct synthesis of chiral pyrrolidines from simple precursors, providing a powerful tool for building drug-like molecules. [12]
Conclusion and Future Outlook
Asymmetric catalysis with pyrrolidines is a mature yet continually evolving field. Its fundamental principles, rooted in the dual activation modes of enamine and iminium ion catalysis, have provided chemists with a robust and versatile toolkit for stereoselective synthesis. [2][13]The progression from simple proline to sophisticated, bifunctional catalysts demonstrates a deep and growing understanding of reaction mechanisms, allowing for the fine-tuning of catalyst structure to meet specific synthetic challenges. [2][13] The future of the field lies in the integration of pyrrolidine catalysis with other emerging technologies. The merger of aminocatalysis with photoredox catalysis, for instance, has unlocked novel reactivity pathways, enabling the enantioselective formation of C-C bonds via radical intermediates. As our understanding of catalysis deepens, the venerable pyrrolidine scaffold will undoubtedly continue to be a central element in the quest for synthetic efficiency and molecular perfection.
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Wang, J., et al. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
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Ballini, R., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank. Available at: [Link]
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Al-Snafi, Z. A. A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available at: [Link]
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Al-Snafi, Z. A. A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Beeson, T. D., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. Available at: [Link]
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RSC Publishing. (n.d.). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. RSC Publishing. Available at: [Link]
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Kurth, M. J., et al. (2008). Resin-Bound Pyrrolidine Catalysts for Enamine-Mediated Reactions. Angewandte Chemie International Edition. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
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MacMillan, D. W. C. (n.d.). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Macmillan Group, Princeton University. Available at: [Link]
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Costa, A. M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]
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Wang, W., Wang, J., & Li, H. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. Available at: [Link]
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An In-depth Technical Guide to the Stereochemical Assignment of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Introduction: The Critical Role of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development and molecular science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1] When substituted, as in the case of 2-(methoxydiphenylmethyl)pyrrolidine, the potential for chirality arises, demanding rigorous and unambiguous assignment of the absolute configuration.
(R)-2-(Methoxydiphenylmethyl)pyrrolidine, a derivative of diphenylprolinol, is a valuable chiral building block and organocatalyst used in asymmetric synthesis.[2][3][4] Its efficacy in inducing stereoselectivity in chemical reactions is directly tied to its own well-defined three-dimensional structure. This guide provides an in-depth technical overview of the critical methods employed to definitively assign the (R)-configuration of this important molecule, aimed at researchers, scientists, and drug development professionals. We will delve into the synthetic pathway that establishes the chiral center and explore the practical and theoretical foundations of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Circular Dichroism (CD) spectroscopy.
Establishing the Chiral Integrity: The Synthetic Pathway
The absolute configuration of (R)-2-(methoxydiphenylmethyl)pyrrolidine is established from its precursor, (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. The synthesis of this precursor is a well-documented, enantioselective process that provides the foundation for the stereochemistry of the final product.[5]
Synthesis of (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine
The synthesis begins with the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, (-)-sparteine, in the presence of sec-butyllithium. The resulting chiral lithiated species then undergoes a diastereoselective reaction with benzophenone. Subsequent removal of the Boc protecting group yields the target alcohol with high enantiomeric excess.[5]
Experimental Protocol: Synthesis of (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine[5]
-
N-Boc Protection: Pyrrolidine is reacted with di-tert-butyl dicarbonate to yield N-(tert-Butoxycarbonyl)pyrrolidine.
-
Asymmetric Lithiation: An oven-dried, three-necked flask is charged with (-)-sparteine, N-Boc-pyrrolidine, and anhydrous ether. The solution is cooled to approximately -70°C.
-
sec-Butyllithium is added dropwise, and the reaction is stirred for several hours at -70°C to facilitate the formation of the chiral lithiated intermediate.
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous ether is added dropwise to the reaction mixture at -70°C.
-
Quenching and Workup: The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic phases are washed, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization to afford (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine as a white solid with an enantiomeric excess greater than 99.5%.
-
Deprotection: The Boc group is removed by heating the protected amine in a mixture of 1,4-dioxane and concentrated hydrochloric acid to yield (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine.
Final Step: O-Methylation
The final step is the O-methylation of the hydroxyl group of (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. This is a standard Williamson ether synthesis, which proceeds with retention of configuration at the chiral center.
Experimental Protocol: Synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
-
To a solution of (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine in an aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for approximately 30 minutes to ensure complete formation of the alkoxide.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the solution.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (R)-2-(methoxydiphenylmethyl)pyrrolidine.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
Method 1: Unambiguous Assignment via Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules.[6] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bonding, thereby revealing the molecule's absolute stereochemistry.[7]
The primary challenge often lies in obtaining a single crystal of sufficient quality for diffraction. For small organic molecules, this can sometimes be a time-consuming process.[6]
Causality Behind Experimental Choices
The choice of X-ray source is critical. For molecules composed primarily of light atoms (C, H, N, O), the anomalous dispersion effects that allow for the determination of absolute configuration are weak. The use of a copper X-ray source (Cu-Kα radiation) enhances these effects compared to a molybdenum source (Mo-Kα radiation), making the assignment more reliable.[8] The Flack parameter, a value calculated during the refinement of the crystal structure, is a key indicator of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the inverted structure provides strong confidence in the assignment.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of (R)-2-(methoxydiphenylmethyl)pyrrolidine are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated to validate the assignment.
| Parameter | Expected Value/Outcome | Significance |
| Crystal System | Orthorhombic, Monoclinic, etc. | Describes the symmetry of the crystal lattice. |
| Space Group | Chiral (non-centrosymmetric) | Confirms the crystalline material is enantiomerically pure. |
| Flack Parameter | ~0.0(±0.1) | Confirms the assigned (R)-configuration is correct. |
| Final R-indices | < 0.05 | Indicates a good fit between the model and the experimental data. |
Table 1: Expected parameters from a successful X-ray crystallographic analysis.
Method 2: Stereochemical Elucidation in Solution via NMR Spectroscopy - The Mosher's Ester Method
While X-ray crystallography provides definitive solid-state information, NMR spectroscopy offers a powerful tool for determining absolute configuration in solution. For chiral alcohols and amines, the Mosher's ester method is a widely used and reliable technique.[9][10] This method involves the derivatization of the chiral substrate with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have distinct NMR spectra, and the differences in their chemical shifts can be used to deduce the absolute configuration of the original molecule.[11]
Although our target molecule is a methyl ether, this method would be applied to its immediate precursor, (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. The confirmed stereochemistry of the precursor directly translates to the final product due to the nature of the methylation reaction.
Causality Behind Experimental Choices
The choice of MTPA as the derivatizing agent is key. The phenyl group in MTPA creates a strong anisotropic effect, leading to significant and predictable changes in the chemical shifts of nearby protons in the diastereomeric esters. The trifluoromethyl group provides a useful signal in ¹⁹F NMR for assessing the diastereomeric purity of the esters. By preparing both the (R)- and (S)-MTPA esters, a comparative analysis (Δδ = δS - δR) can be performed, which minimizes conformational ambiguities and leads to a more reliable assignment.[9]
Experimental Protocol: Mosher's Ester Analysis of (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine[9]
-
Esterification (two separate reactions):
-
Reaction A: React (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
Reaction B: React (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
-
Purification: Purify the resulting diastereomeric esters by chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers in the same solvent (e.g., CDCl₃).
-
Data Analysis:
-
Assign the proton signals for each diastereomer.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.
-
Apply the Mosher's model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern reveals the absolute configuration of the alcohol.
-
Diagram of Mosher's Ester Analysis Logic
Caption: Workflow for Mosher's ester analysis.
Method 3: Chiroptical Analysis using Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12] This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. While often used for analyzing the secondary structure of proteins, it is also a valuable tool for assigning the absolute configuration of small molecules, provided they contain suitable chromophores.[13]
In (R)-2-(methoxydiphenylmethyl)pyrrolidine, the two phenyl groups act as chromophores. Their spatial orientation, dictated by the chiral center, can give rise to a characteristic CD spectrum.
Causality Behind Experimental Choices
The choice of solvent is crucial in CD spectroscopy as it can influence the conformation of the molecule and, consequently, the CD spectrum. A non-polar solvent is often preferred to minimize solvent-solute interactions. The interpretation of the CD spectrum often relies on empirical rules or, more rigorously, on comparison with theoretical spectra calculated using quantum chemical methods. The exciton chirality method is a powerful approach where the through-space interaction of two or more chromophores leads to a characteristic bisignate (S-shaped or inverted S-shaped) CD signal, the sign of which can be correlated to the absolute configuration.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a dilute solution of (R)-2-(methoxydiphenylmethyl)pyrrolidine in a suitable solvent (e.g., methanol or acetonitrile) that is transparent in the UV region of interest.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the appropriate wavelength range to cover the electronic transitions of the phenyl chromophores (typically around 200-300 nm).
-
Data Acquisition: Record the CD spectrum of the sample. Also, record a baseline spectrum of the solvent alone.
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The resulting spectrum is typically plotted as molar ellipticity [θ] versus wavelength.
-
Interpretation: Analyze the sign and shape of the Cotton effects in the CD spectrum. Compare the experimental spectrum with published data for similar compounds or with theoretically calculated spectra to assign the absolute configuration.
| Spectral Feature | Expected Observation | Interpretation |
| Cotton Effect | A characteristic positive or negative peak/trough in the CD spectrum. | The sign of the Cotton effect is related to the stereochemistry. |
| Exciton Coupling | A bisignate signal (positive then negative, or vice-versa). | The sign of the exciton-coupled CD signal can be directly related to the absolute configuration of the chiral center. |
Table 2: Expected features in the Circular Dichroism spectrum.
Conclusion
The unambiguous assignment of the stereochemistry of (R)-2-(methoxydiphenylmethyl)pyrrolidine is a critical step in its application as a chiral building block and organocatalyst. This guide has outlined a multi-faceted approach, grounded in established and reliable analytical techniques. The synthetic pathway, originating from enantiopure materials, provides the initial basis for the stereochemical assignment. For definitive confirmation, single-crystal X-ray crystallography offers an unparalleled level of certainty. In the absence of suitable crystals, NMR-based methods, specifically Mosher's ester analysis on the precursor alcohol, provide a robust in-solution alternative. Finally, Circular Dichroism spectroscopy offers a complementary chiroptical method that can corroborate the assignments made by other techniques. By integrating these methods, researchers and drug development professionals can ensure the stereochemical integrity of this and other vital chiral molecules, a cornerstone of modern chemical and pharmaceutical science.
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Lee, K.-S., & Rychnovsky, S. D. (2010). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Journal of the American Chemical Society, 132(26), 9031–9039. [Link]
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ResearchGate. (n.d.). (PDF) Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Retrieved January 25, 2026, from [Link]
-
Ioffe, D., & Khavryuchenko, O. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8332. [Link]
-
Wang, C., et al. (2021). Magic effect of diphenylprolinol silyl ether for the enantioselective allenation of 2-alkynals. Nature Communications, 12(1), 1-9. [Link]
-
Kelly, S. M., & Price, N. C. (2021). (PDF) Beginners guide to circular dichroism. ResearchGate. [Link]
-
Al-Majed, A. A., & Belal, F. (2012). Circular Dichroism Spectroscopy: A Facile Approach for Quantitative Analysis of Captopril and Study of Its Degradation. International Journal of Analytical Chemistry, 2012, 972070. [Link]
-
Mathre, D. J., et al. (1993). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][2][14]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses, 71, 1. [Link]
-
Woody, R. W., & Sreerama, N. (2000). Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. Biophysical Journal, 78(1), 473-484. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 25, 2026, from [Link]
-
Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(11), 1537–1544. [Link]
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Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis with (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Introduction: A Privileged Scaffold for Asymmetric Catalysis
(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a prominent member of the diarylprolinol ether family of organocatalysts. These catalysts have emerged as powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. The pyrrolidine core, derived from the naturally occurring amino acid proline, provides a rigid chiral scaffold. The bulky methoxydiphenylmethyl group at the C2 position creates a well-defined chiral environment, effectively shielding one face of the reactive intermediate, thereby directing the approach of incoming reagents to achieve high levels of enantioselectivity. This catalyst operates through the formation of chiral enamine or iminium ion intermediates, activating carbonyl compounds towards a variety of asymmetric transformations. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical use of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in key enantioselective reactions, including asymmetric Michael additions and aldol reactions.
Core Principle: Enamine and Iminium Ion Catalysis
The catalytic utility of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is rooted in its ability to reversibly form nucleophilic enamine and electrophilic iminium ion intermediates with carbonyl compounds. The bulky diphenylmethyl group plays a crucial role in establishing facial bias in the transition state, leading to high stereoselectivity.
-
Enamine Catalysis (for Aldehydes and Ketones): The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine is a more reactive nucleophile than the corresponding enol or enolate and will react with electrophiles. The steric hindrance from the methoxydiphenylmethyl group directs the electrophile to the less hindered face of the enamine, controlling the formation of the new stereocenter.
-
Iminium Ion Catalysis (for α,β-Unsaturated Carbonyls): With α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. Again, the bulky substituent on the catalyst dictates the facial selectivity of the nucleophilic addition.
The general catalytic cycles are depicted below:
Caption: General catalytic cycles for enamine and iminium ion catalysis.
Application 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful carbon-carbon bond-forming reaction that generates valuable γ-nitro aldehydes, which are precursors to a wide range of functionalized molecules, including γ-amino acids and 1,4-dicarbonyls. The use of (R)-2-(Methoxydiphenylmethyl)pyrrolidine provides excellent control over the stereochemical outcome of this transformation.
Mechanism of Stereoselection
The reaction proceeds via an enamine intermediate formed between the aldehyde and the catalyst. The bulky diphenylmethyl group of the catalyst effectively blocks one face of the enamine, forcing the nitroalkene to approach from the less sterically hindered side. This facial bias is the key to the high enantioselectivity observed. The transition state is further stabilized by hydrogen bonding interactions between the nitro group of the acceptor and acidic protons in the reaction medium or from additives.
Caption: Proposed stereochemical model for the Michael addition.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine (Catalyst)
-
Aldehyde (e.g., propanal, isovaleraldehyde)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene, CH₂Cl₂, THF)
-
Additive (e.g., Benzoic acid, Trifluoroacetic acid - optional, but often beneficial)
-
Anhydrous Magnesium Sulfate (MgSO₄) or molecular sieves
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Dissolve the nitroalkene in the chosen solvent (e.g., 5 mL of toluene). Add (R)-2-(Methoxydiphenylmethyl)pyrrolidine (0.1-0.2 mmol, 10-20 mol%). If an additive is used, it should be added at this stage (e.g., benzoic acid, 0.1 mmol, 10 mol%).
-
Addition of the Aldehyde: Add the aldehyde (2.0-3.0 mmol, 2.0-3.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric Michael addition of various aldehydes to β-nitrostyrene catalyzed by diarylprolinol ether catalysts. While specific data for the methoxy derivative can vary, these values from closely related silyl ether systems are representative of the expected performance.
| Aldehyde Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Propanal | Toluene | 20 | 24 | 95 | 95:5 | 99 |
| Butanal | CH₂Cl₂ | 15 | 36 | 92 | 93:7 | 98 |
| Isovaleraldehyde | THF | 20 | 48 | 88 | 90:10 | 97 |
| Cyclohexanecarboxaldehyde | Toluene | 20 | 48 | 85 | >95:5 | 99 |
Application 2: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The use of (R)-2-(Methoxydiphenylmethyl)pyrrolidine as a catalyst allows for the direct, enantioselective aldol reaction between ketones and aldehydes.
Mechanism of Stereoselection
In the asymmetric aldol reaction, the catalyst forms a chiral enamine with the ketone donor. This enamine then attacks the aldehyde acceptor. The large methoxydiphenylmethyl group of the catalyst directs the approach of the aldehyde to the opposite face of the enamine, leading to the formation of one enantiomer of the β-hydroxy ketone preferentially. The stereochemical outcome is often dependent on the geometry of the enamine (E vs. Z), which can be influenced by the structure of the ketone and the reaction conditions. For cyclic ketones, the anti-diastereomer is typically favored.
Caption: Experimental workflow for the asymmetric aldol reaction.
Experimental Protocol
This is a general protocol and may need to be adapted for specific substrates.
Materials:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine (Catalyst)
-
Ketone (e.g., cyclohexanone, acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, isobutyraldehyde)
-
Solvent (e.g., DMSO, DMF, CH₃CN)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the aldehyde (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., 4 mL of DMSO).
-
Addition of Ketone and Catalyst: Add the ketone (2.0-5.0 mmol, 2.0-5.0 equiv) followed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine (0.1-0.3 mmol, 10-30 mol%).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.
Quantitative Data Summary
The following table presents representative data for the asymmetric aldol reaction catalyzed by diarylprolinol ether catalysts.
| Ketone Donor | Aldehyde Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 24 | 98 | 95:5 | 99 |
| Acetone | Benzaldehyde | DMF | 25 | 48 | 75 | - | 96 |
| Cyclopentanone | Isobutyraldehyde | CH₃CN | 30 | 36 | 90 | 90:10 | 97 |
Conclusion: A Versatile and Robust Catalyst
(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a highly effective organocatalyst for a range of enantioselective transformations. Its robust nature, operational simplicity, and ability to provide high levels of stereocontrol make it a valuable tool for synthetic chemists in both academic and industrial settings. The protocols and data presented here serve as a starting point for the application of this catalyst in the synthesis of chiral molecules for pharmaceutical and materials science applications. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
-
Enders, D., Grondal, C., & Hüttl, M. R. (2007). Asymmetric Organocatalytic Domino Reactions. Angewandte Chemie International Edition, 46(10), 1570-1581. [Link]
-
Jørgensen, K. A. (2008). Diarylprolinol Silyl Ethers—A New Class of Efficient Organocatalysts. Angewandte Chemie International Edition, 47(7), 1178-1180. [Link]
-
Hayashi, Y. (2016). Proline-Based Organocatalysis. The Journal of Organic Chemistry, 81(16), 6789-6812. [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Bartoli, G. (2008). Asymmetric Enamine Catalysis. Angewandte Chemie International Edition, 47(32), 6138-6171. [Link]
-
List, B. (2007). Organocatalysis. Springer. [Link]
Application Notes and Protocols: (R)-2-(Methoxydiphenylmethyl)pyrrolidine for Asymmetric Michael Additions
Introduction: The Power of Chiral Amines in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods to construct chiral molecules remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild reaction conditions, operational simplicity, and a reduced environmental footprint. Within this field, chiral pyrrolidine derivatives have established themselves as privileged scaffolds, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations.[1]
(R)-2-(Methoxydiphenylmethyl)pyrrolidine, a member of the esteemed Hayashi-Jørgensen family of organocatalysts, has garnered significant attention for its exceptional performance in asymmetric Michael additions. This versatile catalyst, characterized by its robust pyrrolidine core and sterically demanding diphenylmethyl ether moiety, has proven instrumental in the enantioselective formation of carbon-carbon bonds, a cornerstone of molecular construction.[2] Its utility is particularly pronounced in the conjugate addition of aldehydes and ketones to various Michael acceptors, most notably nitroalkenes, yielding synthetically valuable γ-nitro carbonyl compounds with excellent diastereoselectivity and enantioselectivity.[3][4] These products serve as versatile intermediates, readily transformable into a variety of biologically relevant molecules, including γ-amino acids and their derivatives.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of (R)-2-(methoxydiphenylmethyl)pyrrolidine in asymmetric Michael additions. We will delve into the mechanistic underpinnings of its catalytic prowess, present a curated selection of its applications with corresponding performance data, and offer a detailed, field-proven protocol to empower you to seamlessly integrate this powerful tool into your synthetic endeavors.
Mechanistic Insights: The Enamine Catalysis Cycle
The remarkable stereocontrol exerted by (R)-2-(methoxydiphenylmethyl)pyrrolidine in Michael additions stems from its ability to engage in a well-defined enamine catalysis cycle. This cycle transiently activates the carbonyl substrate, transforming it into a more potent nucleophile while simultaneously creating a chiral environment that dictates the facial selectivity of the subsequent bond-forming step.
The catalytic journey commences with the rapid and reversible reaction between the secondary amine of the pyrrolidine catalyst and the aldehyde or ketone substrate to form a nucleophilic enamine intermediate.[5][6] The bulky diphenylmethyl ether group of the catalyst plays a crucial role at this stage, effectively shielding one of the enantiotopic faces of the enamine.[5] This steric hindrance directs the incoming Michael acceptor to the less hindered face, thereby establishing the stereochemistry of the newly formed C-C bond.
The enamine then attacks the β-position of the electron-deficient Michael acceptor (e.g., a nitroalkene) in a conjugate addition fashion. This step is often the stereochemistry-determining step of the reaction. The transition state is stabilized by the formation of a six-membered ring-like structure involving the nitro group of the acceptor and the enamine, further enhancing the stereochemical outcome.
Finally, hydrolysis of the resulting iminium ion regenerates the chiral catalyst, liberating it to re-enter the catalytic cycle, and furnishes the desired γ-nitro carbonyl product. The efficiency of this final step can often be enhanced by the presence of a proton source, such as a weak acid co-catalyst.[5]
Caption: Figure 1: Enamine catalysis cycle for the asymmetric Michael addition.
Data Presentation: Substrate Scope and Performance
The versatility of (R)-2-(methoxydiphenylmethyl)pyrrolidine is demonstrated by its successful application across a range of aldehydes and nitroalkene substrates. The following table summarizes representative examples, highlighting the consistently high yields and stereoselectivities achieved.
| Entry | Aldehyde (Michael Donor) | Nitroalkene (Michael Acceptor) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Propanal | β-Nitrostyrene | 95 | >99:1 | 99 | |
| 2 | Butanal | β-Nitrostyrene | 92 | 98:2 | 98 | |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 98 | 95:5 | 99 | |
| 4 | Propanal | (E)-2-(2-Nitrovinyl)furan | 96 | >95:5 | 97 | |
| 5 | Propanal | (E)-1-Nitro-2-phenylethene | 94 | 97:3 | 98 | |
| 6 | Cyclohexanecarbaldehyde | β-Nitrostyrene | 85 | 94:6 | 99 |
Experimental Protocols
The following protocol provides a detailed, step-by-step methodology for a representative asymmetric Michael addition of propanal to β-nitrostyrene, a reaction known to proceed with exceptional efficiency and stereoselectivity.
Synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
For researchers interested in preparing the catalyst, a common route involves the reaction of (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol with a methylating agent. A general procedure is outlined below, which can be adapted from established methods.
Materials and Reagents:
-
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-2-(methoxydiphenylmethyl)pyrrolidine as a white solid.
Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol is adapted from a reliable, peer-reviewed procedure and is designed to be a self-validating system for achieving high stereoselectivity.
Materials and Reagents:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine (catalyst)
-
Benzoic acid (co-catalyst)
-
β-Nitrostyrene (Michael acceptor)
-
Propanal (Michael donor)
-
Toluene (solvent)
-
Sodium borohydride (for reduction prior to analysis)
-
Methanol (for reduction)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-(methoxydiphenylmethyl)pyrrolidine (13.4 mg, 0.05 mmol, 10 mol%) and benzoic acid (6.1 mg, 0.05 mmol, 10 mol%).
-
Dissolve the catalyst and co-catalyst in toluene (1.0 mL).
-
Add β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equivalent) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add propanal (108 µL, 1.5 mmol, 3.0 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a γ-nitro aldehyde, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
For accurate determination of enantiomeric excess (ee): The crude aldehyde is often reduced to the corresponding alcohol to prevent epimerization during analysis. Dissolve the crude product in methanol (2 mL), cool to 0 °C, and add sodium borohydride (1.2 equivalents) portion-wise. Stir for 30 minutes, then quench with water. Extract with dichloromethane, dry, and concentrate. The ee of the resulting alcohol can be determined by chiral HPLC analysis.
Caption: Figure 2: Experimental workflow for the asymmetric Michael addition.
Conclusion: A Robust Tool for Asymmetric Synthesis
(R)-2-(Methoxydiphenylmethyl)pyrrolidine has unequivocally demonstrated its value as a highly effective and reliable organocatalyst for asymmetric Michael additions. Its ability to consistently deliver products with high yields and excellent stereoselectivities across a range of substrates underscores its importance in modern organic synthesis. The operational simplicity of the protocols, coupled with the mild reaction conditions, makes this catalyst an attractive choice for both academic research and industrial applications. By understanding the underlying mechanistic principles and adhering to the optimized protocols presented herein, researchers can confidently employ this powerful tool to access a diverse array of chiral building blocks for the synthesis of complex molecules with high levels of stereocontrol.
References
-
Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as New, Efficient, and Recyclable Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angew. Chem. Int. Ed.2005 , 44, 4212-4215. [Link]
-
Jørgensen, K. A. The Diarylprolinol Silyl Ether System: A General Organocatalyst. Acc. Chem. Res.2012 , 45, 248–264. [Link]
-
Chi, Y.; Gellman, S. H. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Org. Lett.2005 , 7, 4253-4256. [Link]
-
Hayashi, Y.; Koshino, S.; Itoh, T. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org. Synth.2017 , 94, 1-13. [Link]
-
Ishii, T.; Fujioka, S.; Sekiguchi, Y.; Kotsuki, H. A New Class of Chiral Pyrrolidine-Based Organocatalysts for the Asymmetric Michael Addition of Aldehydes to Nitroolefins. J. Am. Chem. Soc.2004 , 126, 9558-9559. [Link]
-
Palomo, C.; Oiarbide, M.; Laso, A. The Proline-Catalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes: A Powerful Tool for the Synthesis of Enantiomerically Pure γ-Amino Acids. Angew. Chem. Int. Ed.2005 , 44, 3881-3884. [Link]
-
Melchiorre, P.; Jørgensen, K. A. Direct Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by Chiral Amines. J. Org. Chem.2003 , 68, 4151-4157. [Link]
-
Almasi, D.; Alonso, D. A.; Nájera, C. Organocatalytic Asymmetric Conjugate Additions. Chem. Soc. Rev.2007 , 36, 75-86. [Link]
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Application Notes & Protocols for Pyrrolidine-Catalyzed Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Pyrrolidine in Carbon-Carbon Bond Formation
The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a crucial carbon-carbon bond through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] This three-component reaction, which brings together an aldehyde (often non-enolizable, like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound, produces β-amino carbonyl compounds, commonly known as Mannich bases.[1][3] These products are invaluable synthetic intermediates for a wide array of pharmaceuticals and natural products.[4][5]
While traditionally catalyzed by strong acids or bases, the advent of organocatalysis has revolutionized the Mannich reaction, offering milder conditions and the potential for high stereocontrol.[4] Among the most successful organocatalysts are secondary amines, with pyrrolidine and its derivatives, most notably L-proline, standing out for their efficiency and versatility.[6][7] These catalysts operate through an enamine-based mechanism, transiently activating the carbonyl donor to facilitate a highly controlled reaction with an electrophilic iminium ion.[1][8] This guide provides a detailed exploration of the pyrrolidine-catalyzed Mannich reaction, offering mechanistic insights and robust experimental protocols for practical application.
The Catalytic Cycle: An Enamine-Mediated Pathway
The efficacy of pyrrolidine as a catalyst lies in its ability to readily form a nucleophilic enamine intermediate with an enolizable ketone or aldehyde donor. This activation strategy bypasses the need for harsh conditions typically required for enolate formation. The catalytic cycle can be understood through two key stages:
-
Iminium Ion Formation: The reaction initiates with the condensation of the non-enolizable aldehyde and the amine component (which can be a separate reagent or the pyrrolidine catalyst itself if it's a two-component reaction) to form a highly electrophilic iminium ion.[1][9] This step is often accelerated by acid catalysis.
-
Enamine Formation and Nucleophilic Attack: Concurrently, the pyrrolidine catalyst reacts with the enolizable carbonyl compound (the donor) to form an enamine.[7] This enamine is a significantly more reactive nucleophile than the corresponding enol. The enamine then attacks the iminium ion, forging the new carbon-carbon bond and forming a new iminium salt. Hydrolysis of this intermediate regenerates the pyrrolidine catalyst and yields the final β-amino carbonyl product (the Mannich base).[9]
The diagram below illustrates this fundamental catalytic cycle.
Caption: General mechanism of the pyrrolidine-catalyzed Mannich reaction.
Causality Behind Experimental Choices
The success of a pyrrolidine-catalyzed Mannich reaction hinges on the careful selection of several experimental parameters. Understanding the reasoning behind these choices is critical for optimization and troubleshooting.
| Parameter | Common Choices | Rationale & Field-Proven Insights |
| Catalyst | L-Proline, Pyrrolidine, (R/S)-3-Pyrrolidinecarboxylic acid, Modified diarylprolinol silyl ethers | L-Proline: The carboxylic acid moiety acts as an internal Brønsted acid, facilitating both iminium ion and enamine formation in a stereocontrolled transition state.[7] Pyrrolidine: A simpler, achiral catalyst suitable for non-asymmetric reactions. Substituted Pyrrolidines: The position of substituents on the pyrrolidine ring can direct stereoselectivity. For instance, (S)-proline often yields syn-products, whereas (R)-3-pyrrolidinecarboxylic acid can favor anti-products.[7][10] |
| Solvent | DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane (DCM), or solvent-free | DMSO: A common choice due to its high polarity, which helps solvate ionic intermediates. Protic Solvents (Ethanol, Methanol): Can facilitate proton transfer steps but may also compete with the catalyst. Aprotic Solvents (DCM, Acetonitrile): Often used in asymmetric variants to minimize side reactions and improve stereocontrol.[11] Solvent-free: Offers environmental benefits ("green chemistry") and can sometimes accelerate the reaction. |
| Temperature | Room Temperature (20-25°C), 0°C, or elevated temperatures | Room Temperature: A convenient starting point for many reactions.[12] 0°C or below: Often employed in asymmetric catalysis to enhance enantioselectivity by favoring a more ordered transition state. Elevated Temperatures: Can be used to increase the reaction rate for less reactive substrates, but may negatively impact stereoselectivity and lead to side products. |
| Additives | Brønsted Acids (e.g., Acetic Acid, TFA), Water | Brønsted Acids: A co-catalyst can accelerate the formation of the electrophilic iminium ion.[13] This is particularly useful when using simple pyrrolidine instead of proline. Water: While often rigorously excluded, trace amounts of water can sometimes improve reaction rates and selectivity in certain proline-catalyzed reactions.[14] |
Experimental Protocols
The following protocols provide a validated starting point for conducting a pyrrolidine-catalyzed Mannich reaction. Researchers should consider these as templates to be optimized based on their specific substrates.
Protocol 1: General Procedure for Achiral Mannich Reaction
This protocol is suitable for a standard three-component reaction where stereoselectivity is not a primary concern.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., Acetone)
-
Secondary Amine (e.g., Morpholine or Pyrrolidine itself can be the amine component)
-
Pyrrolidine (as catalyst, if not used as the amine component)
-
Solvent (e.g., Ethanol or DMSO)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (e.g., 10 mmol, used as the limiting reagent).
-
Solvent Addition: Add the chosen solvent (e.g., 20 mL of ethanol).
-
Component Addition: Add the aldehyde (1.1 eq., 11 mmol), the secondary amine (1.1 eq., 11 mmol), and the pyrrolidine catalyst (0.1 eq., 1 mmol).
-
Scientist's Note: Using a slight excess of the aldehyde and amine components ensures the complete consumption of the more valuable ketone substrate.
-
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][15]
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.[4]
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Perform an acid-base extraction: Dissolve the residue in ethyl acetate, wash with 1N HCl to protonate the Mannich base and extract it into the aqueous layer. Then, basify the aqueous layer with 2N NaOH (to pH ~9) and extract the free amine product back into ethyl acetate.[12]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Protocol 2: L-Proline Catalyzed Asymmetric Mannich Reaction
This protocol is designed for achieving high enantioselectivity in the reaction between an aldehyde and a ketone.
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
Amine (e.g., p-Anisidine)
-
L-Proline (20-30 mol%)
-
Solvent (e.g., DMSO or DMF)
-
Inert atmosphere setup (optional, but recommended)
Step-by-Step Methodology:
-
Reagent Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde (1.0 eq.), the amine (1.0 eq.), and L-proline (0.3 eq., 30 mol%) in the chosen anhydrous solvent (e.g., DMSO).
-
Scientist's Note: The higher catalyst loading is common in organocatalysis to achieve good conversion and selectivity.[14] The pre-formation of the imine by stirring the aldehyde and amine together for a short period before adding the ketone can sometimes be beneficial.
-
-
Reaction Initiation: Add the ketone (2.0 eq.) to the stirred solution. Using the ketone in excess often improves reaction rates by favoring enamine formation.
-
Reaction Execution: Stir the reaction at room temperature or cool to a lower temperature (e.g., 4 °C) to improve enantioselectivity. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
-
Workflow Visualization
The following diagram outlines the logical flow of a typical pyrrolidine-catalyzed Mannich reaction experiment from planning to final analysis.
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Mannich Reaction [organic-chemistry.org]
- 3. oarjbp.com [oarjbp.com]
- 4. thaiscience.info [thaiscience.info]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
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- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
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- 11. commons.emich.edu [commons.emich.edu]
- 12. Mannich Reaction | NROChemistry [nrochemistry.com]
- 13. A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 15. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in Modern Pharmaceutical Synthesis: A Guide to Application and Protocol
Introduction: Beyond the Benchtop – A Catalyst for Innovation
In the landscape of pharmaceutical development, the precise control of molecular chirality is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and patient safety. Among the arsenal of tools available to the synthetic chemist, organocatalysis has emerged as a powerful and environmentally benign strategy for the construction of enantiomerically pure compounds. Within this class, (R)-2-(Methoxydiphenylmethyl)pyrrolidine, a derivative of the naturally occurring amino acid L-proline, has garnered significant attention. Its robust performance, operational simplicity, and high stereochemical control have established it as a cornerstone catalyst in the synthesis of complex pharmaceutical intermediates.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of (R)-2-(Methoxydiphenylmethyl)pyrrolidine. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for its key applications, and present a curated summary of its performance across a range of substrates. The insights provided herein are intended to empower you to harness the full potential of this remarkable catalyst in your synthetic endeavors.
Core Principles of Catalysis: The Power of the Pyrrolidine Scaffold
(R)-2-(Methoxydiphenylmethyl)pyrrolidine belongs to the family of diarylprolinol ether catalysts, often referred to as Hayashi-Jørgensen catalysts.[1] The catalytic prowess of this molecule stems from the synergistic interplay of its structural features:
-
The Pyrrolidine Ring: The secondary amine within the pyrrolidine ring is the lynchpin of catalysis. It readily reacts with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions, thereby activating the substrate for subsequent asymmetric transformations.
-
The Chiral Center: The stereocenter at the C-2 position of the pyrrolidine ring dictates the absolute stereochemistry of the product.
-
The Bulky Diphenylmethyl Group: This sterically demanding substituent is the primary director of enantioselectivity. It effectively shields one face of the reactive intermediate (enamine or iminium ion), compelling the incoming reagent to approach from the less hindered face, thus ensuring high levels of stereocontrol. The methoxy group, in place of the more common silyl ethers, offers stability and subtly modulates the catalyst's electronic properties and solubility.[2]
The general catalytic cycles for enamine and iminium ion catalysis are depicted below, illustrating the fundamental activation modes facilitated by (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
Caption: General catalytic cycles of (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
Application in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a cornerstone of carbon-carbon bond formation. (R)-2-(Methoxydiphenylmethyl)pyrrolidine and its analogues have proven to be exceptionally effective in catalyzing the asymmetric Michael addition of aldehydes and ketones to various Michael acceptors, particularly nitroolefins.[3][4]
Mechanistic Rationale
The catalyst operates via an enamine-based mechanism. The aldehyde first condenses with the catalyst to form a chiral enamine. The bulky diphenylmethyl group of the catalyst then directs the approach of the nitroolefin to one face of the enamine, leading to a highly enantioselective carbon-carbon bond formation. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.
Caption: General experimental workflow for asymmetric Michael addition.
Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol is a representative example of the application of a diarylprolinol ether catalyst in an asymmetric Michael addition.
Materials:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine (or its trimethylsilyl ether analogue)
-
β-Nitrostyrene
-
Propanal
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of β-nitrostyrene (0.5 mmol) and (R)-2-(Methoxydiphenylmethyl)pyrrolidine (0.05 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add propanal (1.5 mmol, 3.0 equiv.).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed (typically 1-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Catalyst Performance in Asymmetric Michael Additions
The following table summarizes the performance of diarylprolinol ether catalysts in the asymmetric Michael addition of aldehydes to nitroolefins, demonstrating the high yields and enantioselectivities achievable.
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (R)-Diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | 95 | 94:6 | 99 | [3] |
| (R)-Diphenylprolinol TMS ether | Propanal | 1-Nitro-1-hexene | 85 | 95:5 | 99 | [3] |
| (R)-Diphenylprolinol methyl ether | Propanal | Methyl vinyl ketone | 52 | - | 97 | [2] |
| (R)-Diphenylprolinol methyl ether | 3-Phenylpropanal | Methyl vinyl ketone | 91 | - | 99 | [2] |
Application in Asymmetric α-Alkylation of Aldehydes
The direct asymmetric α-alkylation of aldehydes is a highly valuable transformation for the synthesis of chiral carbonyl compounds. (R)-2-(Methoxydiphenylmethyl)pyrrolidine and its analogues catalyze this reaction with high enantioselectivity.
Mechanistic Rationale
Similar to the Michael addition, the reaction proceeds through an enamine intermediate. This nucleophilic enamine then attacks an electrophilic alkylating agent. The stereochemical outcome is again controlled by the steric hindrance imposed by the bulky diphenylmethyl group of the catalyst, which directs the electrophile to one face of the enamine.
Protocol: Asymmetric α-Benzoyloxylation of Propanal
This protocol details a representative α-functionalization reaction, specifically an α-benzoyloxylation, which is mechanistically analogous to an α-alkylation.
Materials:
-
(S)-2-(Diphenyl(methoxy)methyl)pyrrolidine (or a related triarylmethylpyrrolidine)
-
Propanal
-
Benzoyl peroxide
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of (S)-2-(Diphenyl(methoxy)methyl)pyrrolidine (0.02 mmol, 10 mol%) in toluene (0.5 mL) at 0 °C, add propanal (0.4 mmol, 2.0 equiv.).
-
After stirring for 5 minutes, add benzoyl peroxide (0.2 mmol, 1.0 equiv.).
-
Stir the reaction mixture at 0 °C for the time indicated by TLC analysis (typically 1-6 hours).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation: Catalyst Performance in Asymmetric α-Functionalization of Aldehydes
The following table showcases the effectiveness of diarylprolinol-type catalysts in the asymmetric α-functionalization of aldehydes.
| Catalyst | Aldehyde | Electrophile | Yield (%) | ee (%) | Reference |
| (S)-2-Tritylpyrrolidine | Propanal | Benzoyl peroxide | 85 | 95 | [5] |
| (S)-2-Tritylpyrrolidine | Hexanal | Benzoyl peroxide | 82 | 96 | [5] |
| (S)-2-(Triphenylsilyl)pyrrolidine | Propanal | Benzoyl peroxide | 91 | 98 | [6] |
Conclusion and Future Outlook
(R)-2-(Methoxydiphenylmethyl)pyrrolidine and the broader class of diarylprolinol ether catalysts represent a significant advancement in the field of asymmetric organocatalysis. Their ability to promote key bond-forming reactions with high levels of stereocontrol, coupled with their operational simplicity and stability, makes them invaluable tools for the synthesis of complex chiral molecules in the pharmaceutical industry. The continued exploration of their catalytic potential in novel transformations and the development of immobilized and recyclable versions of these catalysts promise to further expand their utility and contribute to the advancement of sustainable and efficient pharmaceutical manufacturing.[7] The principles and protocols outlined in this guide provide a solid foundation for the successful application of this powerful catalyst in your research and development endeavors.
References
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Ishii, T., Fujioka, S., Sekiguchi, Y., & Kotsuki, H. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie International Edition, 46(18), 3293-3295. [Link]
-
Kano, T., Mii, H., & Maruoka, K. (2009). Direct Asymmetric Benzoyloxylation of Aldehydes Catalyzed by 2-Tritylpyrrolidine. Journal of the American Chemical Society, 131(10), 3450-3451. [Link]
-
Wang, W., Liu, Y., Li, H., & Zhang, J. (2013). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 11(38), 6544-6550. [Link]
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalytic α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794-797. [Link]
-
Kano, T., Mii, H., & Maruoka, K. (2009). Direct Asymmetric Benzoyloxylation of Aldehydes Catalyzed by 2-Tritylpyrrolidine. Journal of the American Chemical Society, 131(10), 3450-3451. [Link]
-
Hayashi, Y., & Gotoh, H. (2007). Diarylprolinol Silyl Ether as a Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 9(12), 2341-2344. [Link]
-
Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(19), 4253-4256. [Link]
-
Enders, D., & Grondal, C. (2007). Asymmetric Organocatalytic Domino Reactions. Angewandte Chemie International Edition, 46(10), 1570-1581. [Link]
-
Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(19), 4253-4256. [Link]
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248-264. [Link]
-
Klier, L., Tur, F., Poulsen, P. H., & Jørgensen, K. A. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(4), 1080-1102. [Link]
-
Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed.[Link]
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- 2. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Direct asymmetric benzoyloxylation of aldehydes catalyzed by 2-tritylpyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Introduction
(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a crucial chiral building block and organocatalyst extensively utilized in the asymmetric synthesis of pharmaceuticals and other fine chemicals.[1][2] Its diarylprolinol ether structure is fundamental to its efficacy in a wide range of stereoselective transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.[3][4][5][6] The precise stereochemical control imparted by this catalyst is often critical for the biological activity of the target molecules, making its efficient and scalable synthesis a topic of significant interest to researchers, scientists, and drug development professionals.[1]
This document provides a detailed guide to the large-scale synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine, focusing on practical considerations, process optimization, and safety protocols. The information presented herein is a synthesis of established literature procedures and expert insights, designed to be a self-validating system for achieving high yields and enantiopurity.
Synthetic Strategy: A Mechanistic Overview
The most common and scalable approach to (R)-2-(Methoxydiphenylmethyl)pyrrolidine begins with the readily available and chiral starting material, (R)-prolinol. The synthesis involves two key transformations:
-
Grignard Addition: The synthesis commences with the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to an ester derivative of (R)-proline. This nucleophilic addition to the carbonyl group, followed by a second addition, forms the diphenylmethanol moiety.
-
O-Methylation: The resulting hydroxyl group of the diarylprolinol intermediate is then methylated to yield the final product.
This strategy is favored for its high convergency and stereochemical retention, ensuring the desired (R)-enantiomer is produced with high fidelity.
Diagram: Synthetic Workflow
Caption: High-level workflow for the synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Key Properties |
| (R)-Prolinol | 23356-96-9 | 101.15 g/mol | Chiral starting material |
| Ethyl (R)-prolinate | 68546-59-8 | 143.19 g/mol | Intermediate |
| Phenylmagnesium bromide (3 M in THF) | 100-58-3 | 181.31 g/mol | Grignard reagent, moisture sensitive |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | Strong base, pyrophoric |
| Methyl iodide | 74-88-4 | 141.94 g/mol | Methylating agent, toxic |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | Solvent, peroxide former |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 g/mol | Solvent |
| Saturated aqueous ammonium chloride | N/A | N/A | Quenching agent |
| Saturated aqueous sodium bicarbonate | N/A | N/A | Workup solution |
| Brine | N/A | N/A | Workup solution |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | Drying agent |
Step 1: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol
Note: This procedure is adapted from established methods for the synthesis of diarylprolinols.
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
-
Initial Charge: The flask is charged with a solution of ethyl (R)-prolinate in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice-water bath.
-
Grignard Addition: Phenylmagnesium bromide (3 M solution in THF, 2.2 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This should be done with vigorous stirring to manage the exotherm.
-
Extraction: The resulting mixture is diluted with diethyl ether and the layers are separated. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-α,α-diphenyl-2-pyrrolidinemethanol.
Step 2: O-Methylation to (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Caution: Sodium hydride and methyl iodide are highly reactive and toxic. Handle with extreme care in a fume hood.
-
Reactor Setup: A clean, dry, multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dispersion Wash: Sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) is carefully washed with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil. The hexanes are then carefully removed via cannula.
-
Intermediate Addition: Anhydrous THF is added to the washed sodium hydride, and the suspension is cooled to 0 °C. A solution of the crude (R)-α,α-diphenyl-2-pyrrolidinemethanol from Step 1 in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The mixture is stirred at room temperature overnight.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Quenching and Workup: The reaction is cautiously quenched by the slow addition of water at 0 °C. The mixture is then partitioned between diethyl ether and water. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford (R)-2-(Methoxydiphenylmethyl)pyrrolidine as a pure product.
Process Optimization and Scale-Up Considerations
-
Solvent Selection: While THF is a common solvent, for larger scales, alternative solvents with higher boiling points and lower peroxide-forming tendencies, such as 2-methyl-THF, may be considered.
-
Temperature Control: Maintaining strict temperature control during the Grignard addition and quenching steps is critical for safety and to minimize side reactions. The use of a reactor with a cooling jacket is highly recommended for large-scale operations.
-
Reagent Addition: For kilogram-scale production, the use of metering pumps for the controlled addition of reactive reagents like Grignard reagents and methyl iodide is essential for maintaining a safe and controlled reaction profile.
-
Workup: Large-scale extractions can be cumbersome. The use of a continuous liquid-liquid extractor can improve efficiency and reduce solvent usage.
-
Purification: While chromatography is effective for purification, it may not be practical for very large quantities. Vacuum distillation is often a more viable option for purifying the final product on a large scale.
Safety Precautions
The synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine involves several hazardous reagents and procedures. A thorough risk assessment must be conducted before commencing any work.[7]
-
Organolithium and Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) at all times.[8][9][10][11] All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Sodium Hydride: This is a flammable solid that reacts violently with water. It should be handled in a glovebox or under a nitrogen atmosphere. The mineral oil dispersion should be washed away with a non-reactive solvent like hexanes before use.
-
Methyl Iodide: This is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood with appropriate gloves and eye protection.
-
Quenching: The quenching of reactive reagents like Grignard reagents and sodium hydride is highly exothermic and can generate flammable gases. Quenching should always be done slowly, at low temperatures, and with vigorous stirring. An appropriate quenching agent, such as a saturated aqueous solution of ammonium chloride for Grignard reagents and water or isopropanol for sodium hydride, should be used.
Diagram: Safety and Handling Workflow
Caption: Critical safety workflow for handling hazardous reagents.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the methoxy group, the diphenylmethyl proton, the pyrrolidine ring protons, and the aromatic protons. |
| ¹³C NMR | The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (267.37 g/mol ).[12][13] |
| Chiral HPLC | This is essential to determine the enantiomeric excess (ee) of the final product. A high ee (typically >99%) is desired.[13] |
| Optical Rotation | The specific rotation of the (R)-enantiomer should be measured and compared to literature values. |
Conclusion
The large-scale synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is a well-established process that can be performed safely and efficiently with careful planning and execution. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can reliably produce this valuable chiral catalyst in the quantities required for their applications. The key to success lies in the meticulous control of reaction conditions, the use of high-quality reagents and solvents, and an unwavering commitment to safety.
References
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC - NIH. Retrieved from [Link]
-
Asymmetric construction of tetrahedral chiral zinc with high configurational stability and catalytic activity. (2020). PMC - PubMed Central. Retrieved from [Link]
-
Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. (2016). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Asymmetric, Catalytic, and Direct Self-Aldol Reaction of ... (2008). Thieme E-Books & E-Journals. Retrieved from [Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. (2025). ACS Publications. Retrieved from [Link]
-
Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes. (2022). PubMed. Retrieved from [Link]
-
Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. (2009). Journal of the American Chemical Society. Retrieved from [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). PMC - NIH. Retrieved from [Link]
-
Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. (2019). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Irvine EHS. Retrieved from [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (n.d.). University of California, Irvine EHS. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. Retrieved from [Link]
-
Stereoselective Synthesis of Trifluoromethylated Compounds ... (n.d.). ACS Publications. Retrieved from [Link]
-
The Diarylprolinol Silyl Ethers: Ten Years After. (2015). PubMed. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
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- 2. (R)-2-(Methoxydiphenylmethyl)pyrrolidine | 948595-05-9 | Benchchem [benchchem.com]
- 3. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diarylprolinol Silyl Ethers: Ten Years After - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ehs.uci.edu [ehs.uci.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. (R)-2-(Methoxydiphenylmethyl)pyrrolidine 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: (R)-2-(Methoxydiphenylmethyl)pyrrolidine as a Privileged Ligand in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: The Architectural Advantage of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
(R)-2-(Methoxydiphenylmethyl)pyrrolidine, also known as (R)-diphenylprolinol methyl ether, is a chiral ligand and organocatalyst derived from the natural amino acid (R)-proline. Its widespread success in asymmetric synthesis stems from a unique and powerful structural architecture. Three key features work in concert to create a highly effective chiral environment for catalysis:
-
The Chiral Pyrrolidine Scaffold: This rigid five-membered ring, originating from the chiral pool, provides a robust and stereochemically defined backbone. The secondary amine within the ring serves as a crucial coordination site for metals or a reactive center for forming key intermediates in organocatalysis.
-
The Bulky Diphenylmethyl Group: Attached at the C-2 position, this sterically demanding group acts as a "chiral shield." Its sheer size effectively blocks one face of the catalytic center, compelling substrates and reagents to approach from the opposite, less-hindered face. This steric control is the primary mechanism for inducing high enantioselectivity.
-
The Methoxy Moiety: The O-methylation of the parent diphenylprolinol modifies the ligand's electronic properties and solubility compared to its hydroxyl counterpart. This seemingly small change can dramatically enhance catalytic activity and stability, leading to lower required catalyst loadings and improved reaction kinetics in many cases.[1]
This combination of a rigid chiral backbone and a tunable, sterically imposing sidearm makes (R)-2-(methoxydiphenylmethyl)pyrrolidine a privileged structure, demonstrating exceptional performance in both metal-catalyzed and organocatalytic transformations.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern synthetic chemistry for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The efficacy of this reaction is critically dependent on the chiral ligand employed to control the stereochemical outcome.[4]
Causality of Stereoselection
In a typical Pd-catalyzed AAA, the palladium(0) catalyst reacts with an allylic electrophile (e.g., an allylic acetate) to form a symmetrical η³-π-allyl palladium(II) intermediate. The chiral ligand, in this case a derivative of (R)-2-(methoxydiphenylmethyl)pyrrolidine, is coordinated to the palladium center throughout this process. The ligand's rigid, C₂-asymmetric environment renders the two ends of the π-allyl complex diastereotopic. The bulky diphenylmethyl group effectively shields one of the allylic carbons, directing the incoming nucleophile to attack the more accessible carbon, thereby creating the desired stereocenter with high fidelity. The choice of an appropriate aminophosphine derivative of the parent pyrrolidine structure is crucial for achieving high enantioselectivity in this reaction.[5]
Protocol: Asymmetric Alkylation of 1,3-Diphenyl-2-propenyl Acetate
This protocol is adapted from methodologies developed for chiral aminophosphine ligands derived from chiral pyrrolidines in the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[5]
Materials & Reagents:
-
Palladium(II) acetate [Pd(OAc)₂]
-
(R)-2-(Methoxymethyl)pyrrolidine-derived aminophosphine ligand (e.g., (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl-2-(methoxymethyl)pyrrolidine)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Lithium acetate (LiOAc)
-
Anhydrous, degassed dichloromethane (DCM)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)
-
Magnetic stirrer and heating plate
Experimental Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the chiral aminophosphine ligand (0.011 mmol, 1.1 mol%) in 2.0 mL of anhydrous DCM. Stir the solution at room temperature for 20 minutes. The solution should turn from a suspension to a clear orange or yellow solution.
-
Reaction Setup: To the catalyst solution, add 1,3-diphenyl-2-propenyl acetate (1.0 mmol, 1.0 equiv) and lithium acetate (0.05 mmol, 5 mol%).
-
Nucleophile Preparation & Addition: In a separate vial, mix dimethyl malonate (1.2 mmol, 1.2 equiv) with BSA (1.2 mmol, 1.2 equiv). Stir for 10 minutes at room temperature to form the silylated enolate in situ.
-
Initiation: Add the nucleophile solution dropwise to the Schlenk flask containing the catalyst and electrophile.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Representative Data
The following table summarizes typical results for Pd-catalyzed AAA reactions using various pyrrolidine-derived P,N-ligands, demonstrating the high levels of enantioselectivity achievable.
| Entry | Ligand Type | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Aminophosphine from (R)-2-(methoxymethyl)pyrrolidine | Dimethyl Malonate | 95 | 96 | [5] |
| 2 | N-Phenyl-(S)-prolinol derived P,N-ligand | Diethyl Malonate | >95 | 97 | [6] |
| 3 | Pyrrolidinyl phosphinooxazolidine | Dimethyl Malonate | 98 | 95 | [7] |
Application in Organocatalysis: The Michael Addition
Beyond its role as a ligand, (R)-2-(methoxydiphenylmethyl)pyrrolidine is a premier organocatalyst, often referred to as a Jørgensen-Hayashi catalyst.[1][8] It excels in promoting asymmetric Michael additions of aldehydes to nitroalkenes and simple enones through an enamine-based activation mechanism.[9][10]
Causality of Stereoselection
The catalytic cycle begins with the condensation of the pyrrolidine's secondary amine with a donor aldehyde, forming a nucleophilic enamine intermediate. The absolute stereochemistry of the catalyst dictates the facial selectivity of this enamine. The bulky diphenylmethyl group effectively shields the Re-face of the enamine, leaving the Si-face exposed for attack. The Michael acceptor (e.g., a nitroalkene) then approaches from this less-hindered face. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.
Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is based on established procedures for diphenylprolinol ether catalysts in Michael additions.[1][9]
Materials & Reagents:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine
-
Propanal
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and (R)-2-(methoxydiphenylmethyl)pyrrolidine (0.025 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add 1.0 mL of anhydrous toluene, followed by propanal (1.5 mmol, 3.0 equiv).
-
Reaction: Stir the mixture at 0 °C. The reaction is typically complete within 1-2 hours. Monitor by TLC for the disappearance of the nitrostyrene.
-
Work-up: Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purification: Purify the product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.
Representative Data
Diphenylprolinol methyl ether provides outstanding results in organocatalytic Michael additions.
| Entry | Aldehyde | Acceptor | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Propanal | Methyl Vinyl Ketone | 5 | 92 | 95 | [9] |
| 2 | Propanal | trans-β-Nitrostyrene | 5 | 82 | >99 | [1] |
| 3 | Butanal | trans-β-Nitrostyrene | 5 | 85 | >99 | [1] |
Outlook: Broader Applications in Metal Catalysis
The structural motifs of (R)-2-(methoxydiphenylmethyl)pyrrolidine make it a promising ligand for a range of other metal-catalyzed transformations, even if specific protocols are less common than for AAA or organocatalysis.
-
Copper-Catalyzed Reactions: Chiral ligands are essential for asymmetric copper-catalyzed processes like conjugate additions and intramolecular C-H aminations.[11][12][13] The pyrrolidine nitrogen and a second donor atom (if the ligand is further functionalized) can form a stable chelate with copper, creating a chiral pocket to control the approach of substrates.
-
Rhodium-Catalyzed Reactions: In rhodium catalysis, particularly for asymmetric hydrogenations and cycloadditions, chiral ligands dictate the stereochemical pathway.[14][15][16] A ligand like (R)-2-(methoxydiphenylmethyl)pyrrolidine, especially when incorporated into a bidentate phosphine framework, could effectively control the facial selectivity of substrate coordination to the rhodium center.[17]
In all metal-catalyzed applications, the fundamental principle remains the same: the ligand's steric and electronic properties are imparted to the metal center, transforming an achiral metal into a highly effective and selective asymmetric catalyst.
References
-
Preparation of N-phenyl-(S)-prolinol-derived P,N-ligands and their application in Pd-catalyzed asymmetric allylic alkylation. Tetrahedron: Asymmetry. Available at: [Link][4]
-
A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. National Institutes of Health. Available at: [Link][14]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. Available at: [Link][11]
-
Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Chemistry Portal. Available at: [Link][9]
-
Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines. Sci-Hub. Available at: [Link][12]
-
Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. PubMed. Available at: [Link][2]
-
Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. National Institutes of Health. Available at: [Link][18]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. National Institutes of Health. Available at: [Link][19]
-
Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines. ACS Publications. Available at: [Link][20]
-
The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link][15]
-
Streamlined synthetic assembly of α-chiral CAAC ligands and catalytic performance of their copper and ruthenium complexes. National Institutes of Health. Available at: [Link][21]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ResearchGate. Available at: [Link][22]
-
Magic effect of diphenylprolinol silyl ether for the enantioselective allenation of 2-alkynals. Royal Society of Chemistry. Available at: [Link][23]
-
Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Con-struction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. ChemRxiv. Available at: [Link][24]
-
Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. National Institutes of Health. Available at: [Link][16]
-
Preparation of N-phenyl-(S)-prolinol-derived P,N-ligands and their application in Pd-catalyzed asymmetric allylic alkylation. Sci-Hub. Available at: [Link][6]
-
Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. National Institutes of Health. Available at: [Link][25]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link][8]
-
Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie. Available at: [Link][1]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. Available at: [Link][26]
-
Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. National Institutes of Health. Available at: [Link][13]
-
Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction. Universidade NOVA de Lisboa. Available at: [Link][10]
-
Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. PubMed. Available at: [Link][27]
-
Pd and Mo Catalyzed Asymmetric Allylic Alkylation. National Institutes of Health. Available at: [Link][3]
-
Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Con-struction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. ResearchGate. Available at: [Link][28]
-
(a) Racemic version of palladium- and pyrrolidine-catalyzed α-allylic... ResearchGate. Available at: [Link][29]
-
Regiodivergent ligand-controlled rhodium-catalyzed [(2+2)+2] carbocyclization reactions with alkyl substituted methyl propiolates. PubMed. Available at: [Link][17]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation Using (R)-2-(Methoxymethyl)pyrrolidine-Derived Aminophosphine Ligands. ResearchGate. Available at: [Link][5]
-
ChemInform Abstract: New Chiral Ligands, Pyrrolidinyl and 2-Azanorbornylphosphinooxazolidines for Palladium-Catalyzed Asymmetric Allylation. ResearchGate. Available at: [Link][7]
Sources
- 1. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 2. Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Preparation of N-phenyl-(S)-prolinol-derived P,N-ligands and their application in Pd-catalyzed asymmetric allylic alkylation / Tetrahedron: Asymmetry, 2006 [sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines / Synfacts, 2010 [sci-hub.box]
- 13. Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regiodivergent ligand-controlled rhodium-catalyzed [(2+2)+2] carbocyclization reactions with alkyl substituted methyl propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Streamlined synthetic assembly of α-chiral CAAC ligands and catalytic performance of their copper and ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Welcome to the technical support center for (R)-2-(Methoxydiphenylmethyl)pyrrolidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful class of organocatalysts. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your asymmetric syntheses.
Understanding the Catalyst: A Quick Primer
(R)-2-(Methoxydiphenylmethyl)pyrrolidine and its analogues, often referred to as diphenylprolinol methyl ether or Hayashi-Jørgensen catalysts, are highly effective organocatalysts for a variety of asymmetric transformations.[1] Their mechanism of action typically involves the formation of a chiral enamine or iminium ion intermediate with the substrate, which then reacts with the other reactant in a highly controlled, stereoselective manner. The bulky diphenylmethyl group provides a crucial steric shield, directing the approach of the incoming reagent to one face of the reactive intermediate, thus inducing high enantioselectivity.
Core Catalytic Cycle
The general catalytic cycle for an enamine-mediated reaction is illustrated below. Understanding this pathway is fundamental to troubleshooting your experiments.
Sources
Technical Support Center: Troubleshooting Low Yields in the Synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this important chiral auxiliary and organocatalyst. Low yields can be a significant impediment to research and development timelines. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common issues encountered during the synthesis. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to foster a deeper understanding of the reaction.
Section 1: Synthesis Overview & Critical Control Points
The synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is a multi-step process that requires careful control over reagents and conditions. A common and reliable route proceeds from pyrrolidine through a chiral lithiation-addition sequence, followed by methylation and deprotection. Each step presents unique challenges that can impact the overall yield.
The general synthetic pathway is illustrated below:
Caption: General synthetic workflow for (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that can lead to low yields. The questions are organized by the synthetic stage in which they are most likely to occur.
General Issues
Q: My overall yield for the multi-step synthesis is consistently low. Where should I begin my investigation?
A: A low overall yield is often the result of small to moderate losses at each step. The most effective strategy is to analyze each step individually.
-
Isolate and Characterize Intermediates: Do not proceed with the entire sequence without confirming the yield and purity of each intermediate (e.g., N-Boc-pyrrolidine, the alcohol precursor). Use techniques like NMR and TLC to assess purity.
-
Focus on the Lowest-Yielding Step: Identify the specific reaction that is performing poorly. This is the "bottleneck" in your synthesis and where your troubleshooting efforts will have the greatest impact.
-
Re-evaluate Reagent Quality and Technique: The most common sources of error in this synthesis are reagent quality (especially the organolithium reagent) and inadequate anhydrous techniques. Even trace amounts of water can be highly detrimental.
Step 1 & 2: Asymmetric Lithiation and Addition
Q: The reaction to form the alcohol precursor, (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine, has a very low yield. What are the most likely causes?
A: This is the most critical and sensitive step of the synthesis. Low yields here are almost always traced back to one of the following issues:
-
Cause 1: Inactive or Incorrectly Titered sec-Butyllithium (s-BuLi).
-
Explanation: s-BuLi is the base responsible for the stereoselective deprotonation of N-Boc-pyrrolidine. If its concentration is lower than assumed, the deprotonation will be incomplete, leading to unreacted starting material.
-
Solution: Use freshly purchased s-BuLi or titrate it immediately before use. A common method is titration with diphenylacetic acid.
-
-
Cause 2: Presence of Moisture or Protic Impurities.
-
Explanation: Organolithium reagents are extremely strong bases and will react instantly with any protic source (like water) in a non-productive acid-base quenching reaction. This consumes the reagent and reduces the efficiency of the desired deprotonation.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum or inert gas. Solvents like diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere (Nitrogen or Argon).[1]
-
-
Cause 3: Impure (-)-Sparteine.
-
Explanation: (-)-Sparteine is the chiral ligand that complexes with s-BuLi to direct the deprotonation to the desired (R)-stereocenter. Impurities can interfere with this complexation, leading to poor reactivity and low enantioselectivity.
-
Solution: Use high-purity (-)-sparteine. If its quality is suspect, it can be purified by distillation from calcium hydride.
-
-
Cause 4: Incorrect Reaction Temperature.
-
Explanation: The chiral lithiated intermediate is thermally unstable. If the temperature rises above -70 °C, it can lead to decomposition and side reactions.[1] Maintaining a very low temperature is critical for both yield and stereoselectivity.
-
Solution: Use a dry ice/acetone bath and monitor the internal reaction temperature with a low-temperature thermometer or thermocouple. Ensure the dropwise addition of reagents is slow enough to prevent exothermic spikes.
-
Q: My enantiomeric excess (ee) is poor. How can I improve the stereoselectivity?
A: Poor enantioselectivity points directly to issues with the formation or stability of the chiral lithiated intermediate.
-
Explanation: The stereochemical outcome is determined by the ternary complex of N-Boc-pyrrolidine, s-BuLi, and (-)-sparteine. The integrity of this complex is paramount.
-
Solutions:
-
Strict Temperature Control: As mentioned above, do not let the reaction temperature rise above -70 °C during deprotonation or before the addition of benzophenone.[1]
-
Sufficient Stirring Time: Allow the deprotonation reaction to stir for the recommended time (e.g., 5-6 hours) at -78 °C to ensure the complete formation of the chiral intermediate before adding the electrophile.[1]
-
Check Ligand Purity: Ensure the (-)-sparteine is of high purity and the correct enantiomer.
-
Step 3: O-Methylation
Q: I am getting a complex mixture of products during the methylation of the alcohol precursor. What is happening?
A: This issue typically arises from a lack of selectivity between O-methylation (desired) and N-methylation (side reaction), especially if the pyrrolidine nitrogen is deprotected. The protocol should involve methylation of the N-Boc-protected alcohol.
-
Cause 1: N-Methylation Side Reaction.
-
Explanation: If the Boc protecting group has been prematurely removed, the secondary amine of the pyrrolidine ring becomes a competing nucleophile. It can be methylated by the methylating agent, leading to a quaternary ammonium salt or other byproducts.
-
Solution: Perform the O-methylation on the N-Boc-protected alcohol intermediate . The bulky Boc group sterically and electronically disfavors N-alkylation.
-
-
Cause 2: Incorrect Choice of Base.
-
Explanation: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the alkoxide. Weaker bases may not lead to complete deprotonation, resulting in unreacted starting material.
-
Solution: Sodium hydride (NaH) is an excellent choice. It irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas. Ensure the NaH is a fresh dispersion in mineral oil and is handled under an inert atmosphere.
-
-
Cause 3: Overly Harsh Methylating Agent or Conditions.
-
Explanation: While effective, reagents like dimethyl sulfate are highly toxic and can sometimes lead to more side products.
-
Solution: Methyl iodide (MeI) is a reliable and clean methylating agent for this transformation. Use a slight excess (1.1-1.5 equivalents) and conduct the reaction at a controlled temperature (e.g., 0 °C to room temperature).
-
Step 4: Purification & Isolation
Q: I am experiencing significant product loss during work-up and purification. What are the best practices?
A: The final product is a basic amine, which has specific properties that must be considered during purification.
-
Cause 1: Emulsion Formation during Extraction.
-
Explanation: Amines can act as surfactants, leading to persistent emulsions during aqueous work-ups, which makes phase separation difficult and causes product loss.
-
Solution: During the basic extraction, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. This helps to break emulsions and "salt out" the organic product.
-
-
Cause 2: Product Loss on Silica Gel.
-
Explanation: The basic nitrogen of the pyrrolidine can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and irreversible adsorption (loss of product) during column chromatography.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1-2%). This neutralizes the acidic sites.
-
Use Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds.[2]
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective, scalable purification method that avoids chromatography altogether.
-
-
Section 3: Detailed Experimental Protocols
The following protocols are based on established procedures and best practices.
Protocol 1: Synthesis of (R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine
(Adapted from Organic Syntheses, Coll. Vol. 10, p.411 (2004); Vol. 74, p.23 (1997)).[1]
-
Setup: Under an inert atmosphere (N2 or Ar), charge an oven-dried, three-necked flask with (-)-sparteine (1.5 eq.), N-Boc-pyrrolidine (1.0 eq.), and anhydrous diethyl ether.
-
Scientist's Note: Anhydrous conditions are paramount for success. Ensure all reagents and solvents are free of water.
-
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.2-1.3 eq., freshly titrated solution in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 5.5 hours.
-
Scientist's Note: This extended stirring time is crucial for the complete formation of the thermodynamically favored chiral lithiated intermediate.
-
-
Addition: Add a solution of benzophenone (1.6 eq.) in anhydrous diethyl ether dropwise, again keeping the temperature below -70 °C.
-
Quenching & Work-up: After stirring, quench the reaction at low temperature with saturated aqueous NH4Cl. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield the N-Boc protected alcohol.
Protocol 2: O-Methylation of the Alcohol Precursor
-
Setup: Under an inert atmosphere, add the N-Boc protected alcohol (1.0 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in oil, 1.5 eq.) in anhydrous THF at 0 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.
-
Methylation: Cool the solution back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify by chromatography.
Section 4: Data Summary & Key Parameters
| Step | Reaction | Key Reagents | Stoichiometry (eq.) | Temperature (°C) | Key Considerations | Expected Yield |
| 1 | Boc Protection | Pyrrolidine, (Boc)₂O | 1 : 1.1 | 0 to RT | Standard protection | >90% |
| 2 | Lithiation/Addition | N-Boc-pyrrolidine, s-BuLi, (-)-Sparteine, Benzophenone | 1 : 1.25 : 1.5 : 1.6 | -78 | Strict anhydrous conditions; slow addition | 70-80%[1] |
| 3 | O-Methylation | N-Boc Alcohol, NaH, MeI | 1 : 1.5 : 1.5 | 0 to RT | Inert atmosphere; careful quenching | >85% |
| 4 | Deprotection | N-Boc Ether, TFA or HCl | 1 : excess | 0 to RT | Acidic conditions; careful neutralization | >90% |
Section 5: Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting low yields, focusing on the critical asymmetric lithiation step.
Caption: Decision tree for troubleshooting the asymmetric lithiation step.
References
-
Nikola A. Nikolic and Peter Beak. "(R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE." Organic Syntheses, 1997, 74, 23. URL: [Link]
-
European Patent Office. "METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1." Accessed January 24, 2026. URL: [Link]
Sources
Technical Support Center: Optimizing Asymmetric Catalysis with (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Welcome to the technical support center for (R)-2-(Methoxydiphenylmethyl)pyrrolidine, a leading organocatalyst for challenging asymmetric transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common hurdles and optimize your catalytic reactions. Here, we focus on the critical parameter of temperature and its profound impact on reaction outcomes.
Introduction to (R)-2-(Methoxydiphenylmethyl)pyrrolidine
(R)-2-(Methoxydiphenylmethyl)pyrrolidine belongs to the esteemed class of diarylprolinol ether catalysts.[1][2] These catalysts are renowned for their robustness and versatility in promoting a wide array of enantioselective reactions, including aldol additions, Michael additions, and cycloadditions.[3][4][5] The catalytic cycle typically proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate, enabling highly stereocontrolled bond formations. The bulky diphenylmethyl ether moiety plays a crucial role in creating a well-defined chiral environment, effectively shielding one face of the reactive intermediate to achieve high levels of enantioselectivity.[6][7]
The Critical Role of Temperature in Asymmetric Catalysis
Temperature is one of the most influential parameters in asymmetric catalysis. It directly affects reaction rates and, more importantly, the stereochemical outcome. The relationship between temperature and enantioselectivity is governed by the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomeric products. Generally, a larger ΔΔG‡ leads to higher enantiomeric excess (e.e.).
Lowering the reaction temperature often, but not always, leads to an increase in enantioselectivity. This is because the entropic contribution to the free energy of activation becomes less significant at lower temperatures, amplifying the effect of the enthalpic difference between the two diastereomeric transition states. However, the optimal temperature is reaction-specific and must be determined empirically.
Troubleshooting Guide: Temperature Optimization
This section addresses common issues encountered during catalysis with (R)-2-(Methoxydiphenylmethyl)pyrrolidine, with a focus on temperature-related solutions.
Issue 1: Low Enantioselectivity (e.e.)
Question: My reaction is proceeding with good conversion, but the enantiomeric excess of my product is disappointingly low. How can I improve it by adjusting the temperature?
Answer:
Low enantioselectivity is a frequent challenge in asymmetric catalysis. Before extensive optimization, ensure the purity of your catalyst, substrates, and solvent, as impurities can significantly impact the reaction. Once purity is confirmed, a systematic temperature screening is the most logical next step.
Causality: The observed enantioselectivity is a direct consequence of the difference in the free energies of the diastereomeric transition states leading to the (R) and (S) products. At a given temperature, the ratio of these products is determined by the Eyring equation. By lowering the temperature, you can often amplify the energetic difference between these transition states, favoring the formation of one enantiomer over the other.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low enantioselectivity by temperature screening.
Experimental Protocol: Temperature Screening for an Asymmetric Michael Addition
This protocol outlines a general procedure for optimizing the temperature for the Michael addition of an aldehyde to a nitroolefin catalyzed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
Materials:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine (5-10 mol%)
-
Aldehyde (1.5 - 2 equivalents)
-
Nitroolefin (1 equivalent)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Cryostat or cooling baths for maintaining specific temperatures
Procedure:
-
Set up a series of identical reactions in parallel, each in a separate flask under an inert atmosphere.
-
To each flask, add the nitroolefin, solvent, and the catalyst. Stir for 10 minutes to ensure proper mixing.
-
Cool each reaction vessel to its designated screening temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Add the aldehyde to each flask and stir the reactions for the predetermined time (monitor by TLC or LC-MS for consumption of the limiting reagent).
-
Quench the reactions (e.g., with saturated aqueous NH4Cl solution).
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or SFC) for each reaction.
Data Presentation: Temperature Effects on a Model Aldol Reaction
The following table summarizes hypothetical data from a temperature screening experiment for an aldol reaction catalyzed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (anti:syn) | e.e. (%) [anti] |
| 1 | 25 | 12 | >95 | 85:15 | 88 |
| 2 | 0 | 24 | >95 | 92:8 | 95 |
| 3 | -20 | 48 | 90 | 95:5 | 98 |
| 4 | -40 | 72 | 65 | 97:3 | >99 |
| 5 | -78 | 96 | 20 | >99:1 | >99 |
Analysis: As the temperature is decreased, both the diastereoselectivity and the enantioselectivity of the major anti-isomer improve significantly. However, the reaction rate decreases substantially at very low temperatures. In this case, -40 °C presents a good compromise between reaction time, yield, and stereoselectivity.
Issue 2: Poor Diastereoselectivity
Question: My reaction is giving a good yield and high e.e. for the major diastereomer, but the diastereomeric ratio (d.r.) is low. Can temperature help?
Answer:
Yes, temperature can have a significant influence on diastereoselectivity. The principles are similar to those governing enantioselectivity. The ratio of diastereomers is determined by the relative energies of the corresponding transition states.
Causality: The transition state geometries leading to different diastereomers will have different energies. By altering the temperature, you can influence the equilibrium between these transition states, potentially favoring the one that leads to the desired diastereomer. In many cases, lower temperatures will favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.
Troubleshooting Steps:
-
Lower the Temperature: This is the first and most common approach. As seen in the table above, decreasing the temperature from 25 °C to -40 °C significantly improved the anti:syn ratio.
-
Solvent Screening in Conjunction with Temperature: The polarity and coordinating ability of the solvent can influence the transition state energies. A change in solvent may alter the optimal temperature for diastereoselectivity.
-
Consider Kinetic vs. Thermodynamic Control: In some cases, a higher temperature might favor a thermodynamically more stable product, even if the kinetically favored product is different. It is worth exploring a wider range of temperatures, including elevated ones, although this is less common for improving selectivity in organocatalysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for reactions catalyzed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine?
A1: The optimal temperature is highly dependent on the specific reaction (e.g., aldol, Michael), substrates, and solvent used. However, a common starting point is room temperature (20-25 °C). For optimization of stereoselectivity, a range from -78 °C to 40 °C is typically explored.
Q2: Can running the reaction at a higher temperature ever be beneficial?
A2: While less common for improving selectivity, a higher temperature can be beneficial in certain scenarios. For instance, if the desired product is the thermodynamic product and the reaction is under kinetic control at lower temperatures, a higher temperature might favor the formation of the desired isomer. More practically, for substrates with low reactivity, a higher temperature may be necessary to achieve a reasonable reaction rate, even if it comes at the cost of some selectivity.
Q3: My reaction is very slow at low temperatures. What can I do besides increasing the temperature?
A3: If low temperature is crucial for achieving high stereoselectivity but the reaction rate is too slow, you can consider the following:
-
Increase Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 or 20 mol%) can increase the reaction rate without affecting the stereoselectivity.
-
Increase Concentration: A more concentrated reaction mixture can lead to a faster reaction.
-
Solvent Choice: The choice of solvent can have a dramatic effect on reaction rate. Experiment with different solvents to find one that facilitates a faster reaction at the desired low temperature.
-
Use of Additives: In some cases, co-catalysts or additives (e.g., a weak acid) can accelerate the reaction.
Q4: How does the catalyst's mechanism relate to the effect of temperature?
A4: The catalyst operates by forming transient enamine or iminium ion intermediates. The stereoselectivity arises from the facial bias imposed by the bulky diphenylmethyl ether group during the subsequent reaction of this intermediate. Temperature influences the flexibility and conformational dynamics of the catalyst-substrate complex in the transition state. At lower temperatures, the transition state is generally more ordered and rigid, leading to a more pronounced differentiation between the pathways leading to the two enantiomers and thus higher enantioselectivity.
Catalytic Cycle and Temperature Influence:
Caption: The influence of temperature on the key steps of the catalytic cycle.
Conclusion
Optimizing the reaction temperature is a critical step in harnessing the full potential of (R)-2-(Methoxydiphenylmethyl)pyrrolidine as a powerful organocatalyst. A systematic approach to temperature screening, guided by an understanding of the underlying principles of stereochemical control, will enable researchers to achieve high yields and excellent stereoselectivities in their asymmetric transformations. This guide provides a starting point for troubleshooting and optimization; however, the ideal conditions for each unique reaction will always require careful empirical determination.
References
-
The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research, 2012.
-
Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 2017.
-
Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross‐Aldol Reactions of Two Different Aldehydes. Chemistry – An Asian Journal, 2022.
-
Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 2014.
-
Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 2006.
-
The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 2011.
-
Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 2007.
-
Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 2005.
-
Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts. Journal of the American Chemical Society, 2012.
-
On the origin of the stereoselectivity in organocatalysed reactions with trimethylsilyl-protected diarylprolinol. Organic & Biomolecular Chemistry, 2007.
-
Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 2022.
-
Asymmetric aldol reaction of chloral catalyzed by diarylprolinol. Tetrahedron, 2015.
-
A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Catalysts, 2022.
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 2022.
Sources
- 1. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. On the origin of the stereoselectivity in organocatalysed reactions with trimethylsilyl-protected diarylprolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of solvent choice on (R)-2-(Methoxydiphenylmethyl)pyrrolidine stereoselectivity
Welcome to the technical support center for (R)-2-(Methoxydiphenylmethyl)pyrrolidine, a premier chiral auxiliary for stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this powerful tool, with a specific focus on the critical role of solvent selection in achieving high diastereoselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Foundational Principles: Understanding the Role of the Auxiliary and Solvent
(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a highly effective chiral auxiliary, primarily used to direct the stereoselective alkylation of prochiral ketones and aldehydes. Its efficacy stems from a combination of steric and electronic factors. The bulky diphenylmethyl group effectively shields one face of the derived enolate, while the methoxy group can act as a chelating agent.
The choice of solvent is not merely an environmental parameter; it is an active participant in the transition state assembly that dictates the stereochemical outcome. Solvents influence the aggregation state of organolithium bases, the geometry of the lithium enolate, and the degree of chelation, all of which are pivotal for stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which (R)-2-(Methoxydiphenylmethyl)pyrrolidine induces stereoselectivity?
A1: The primary mechanism is via the formation of a rigid, chelated lithium aza-enolate intermediate in the transition state. After the formation of the hydrazone from the ketone and the auxiliary, deprotonation with a lithium base (e.g., Lithium Diisopropylamide - LDA) generates an aza-enolate. In non-coordinating or weakly coordinating solvents, the lithium cation is chelated by the nitrogen of the aza-enolate and the oxygen of the methoxy group on the auxiliary. This chelation, combined with the steric hindrance from the two phenyl groups, locks the conformation of the enolate, exposing one face to electrophilic attack. The electrophile then approaches from the less sterically hindered side, leading to high diastereoselectivity.[1][2]
Q2: Why is my diastereomeric ratio (d.r.) low when using a standard protocol?
A2: Low diastereoselectivity is one of the most common issues and is almost always linked to reaction conditions, with solvent choice being the primary culprit. Common causes include:
-
Use of Coordinating Solvents: Solvents like HMPA, DMPU, or even excess THF can competitively coordinate with the lithium cation, disrupting the crucial chelation with the methoxy group. This leads to a more flexible, non-chelated transition state, which significantly erodes stereocontrol.
-
Incorrect Temperature: Deprotonation and alkylation should be performed at very low temperatures (typically -78 °C to -100 °C) to favor the thermodynamically stable chelated intermediate and minimize side reactions.
-
Base Selection: While LDA is standard, the choice and quality of the base can matter. Ensure it is freshly prepared or properly titrated.
-
Substrate Effects: Extremely bulky substrates or electrophiles may introduce competing steric interactions that override the directing effect of the auxiliary.
Q3: Can I use a polar aprotic solvent like N,N-Dimethylformamide (DMF) to improve the solubility of my substrate?
A3: It is strongly discouraged. Polar aprotic solvents like DMF, DMSO, or NMP are highly coordinating and will disrupt the lithium chelation that is fundamental to achieving high stereoselectivity with this auxiliary.[3][4] If solubility is a major issue, a mixture of a non-polar solvent like toluene with a minimal amount of a weakly coordinating ethereal solvent like diethyl ether or THF is a much safer alternative.
Q4: How does solvent polarity, in general, affect the reaction?
A4: Solvent polarity is a broad term. For this system, it's more precise to consider the solvent's coordinating ability.
-
Non-polar, non-coordinating solvents (e.g., Toluene, Hexanes): These are ideal for promoting the intramolecular chelation necessary for high stereoselectivity. They do not compete for the lithium cation.[5]
-
Weakly coordinating ethereal solvents (e.g., THF, Diethyl Ether): These are often necessary for solubility and to ensure the reactivity of the lithium base. At low temperatures, their coordination is weak enough that the intramolecular chelation with the auxiliary's methoxy group can still dominate. However, using them in large excess can be detrimental.
-
Strongly coordinating polar aprotic solvents (e.g., HMPA, NMP, DMF): These should be avoided as they will solvate the lithium cation, breaking the rigid chelated structure and leading to poor stereochemical control.
-
Protic solvents (e.g., Methanol, Water): These are incompatible with the strong bases (LDA) and organometallic intermediates used in these reactions.
Troubleshooting Guide: Diagnosing and Solving Stereoselectivity Issues
| Symptom | Potential Cause | Troubleshooting Action |
| Low Diastereomeric Ratio (d.r.) | Solvent-Related: Use of coordinating solvents (HMPA, DMPU, excess THF). | 1. Switch to a non-polar solvent like toluene. 2. Use THF sparingly, only as required for LDA formation and solubility, and ensure the reaction is sufficiently dilute. 3. Avoid all strongly coordinating additives. |
| Temperature-Related: Deprotonation or alkylation temperature is too high. | 1. Maintain a strict temperature protocol, ensuring the reaction mixture stays at -78 °C or below during addition of base and electrophile. Consider a -100 °C bath (e.g., liquid N₂/pentane). | |
| Base-Related: Poor quality or stoichiometry of the lithium base. | 1. Titrate your LDA solution before use. 2. Consider using a different base like LiHMDS, which can sometimes offer different aggregation and selectivity profiles. | |
| Incomplete Reaction | Solubility Issues: Substrate or intermediate precipitates at low temperature. | 1. Add a minimal amount of co-solvent (e.g., THF) to your primary non-polar solvent (e.g., toluene). 2. Ensure vigorous stirring to maintain a suspension. |
| Low Reactivity: The aza-enolate is not nucleophilic enough for the electrophile. | 1. While risky for stereoselectivity, a very small amount of a coordinating agent might be necessary. This should be a last resort and requires extensive optimization. 2. Confirm the electrophile is sufficiently reactive. | |
| Inconsistent Results | Trace Water: Moisture in the solvent, glassware, or reagents. | 1. Rigorously dry all glassware. 2. Use freshly distilled, anhydrous solvents. 3. Handle reagents under an inert atmosphere (Argon or Nitrogen). |
| Variable Reagent Quality: Inconsistent quality of the base or electrophile. | 1. Standardize your source and handling of all reagents. 2. Purify the electrophile immediately before use if it is prone to degradation. |
Data & Mechanistic Insights
Table 1: Expected Effect of Solvent Choice on Diastereoselectivity
| Solvent Class | Example(s) | Coordinating Ability | Expected Effect on Chelation | Predicted Diastereoselectivity |
| Non-polar Hydrocarbons | Toluene, Hexane | Very Low | Strong Intramolecular Chelation | Excellent |
| Ethereal Solvents | THF, Diethyl Ether | Weak / Moderate | Potential for Competition | Good to Excellent (at low temp. and concentration) |
| Polar Aprotic Solvents | NMP, DMF, HMPA | High / Very High | Disruption of Chelation | Poor to Moderate |
| Protic Solvents | Methanol, Ethanol | N/A | Incompatible with Reaction | Reaction Failure |
This table is based on established principles of chelation control in asymmetric alkylation.[5][9]
Visualizing the Mechanism: The Role of Solvent
The diagrams below illustrate the proposed transition states. The choice of solvent directly determines which of these pathways is favored.
Caption: Solvent choice dictates the reaction pathway and stereochemical outcome.
Experimental Protocols
Protocol 1: High-Fidelity Asymmetric Alkylation of a Ketone
This protocol is optimized for achieving maximum diastereoselectivity.
Materials:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine
-
Prochiral Ketone
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine, freshly distilled
-
Electrophile (e.g., Alkyl Iodide)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Hydrazone Formation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the ketone (1.0 equiv) and (R)-2-(Methoxydiphenylmethyl)pyrrolidine (1.1 equiv) in anhydrous toluene. Heat to reflux with a Dean-Stark trap for 12-24 hours until water formation ceases. Cool to room temperature and remove the solvent under reduced pressure. The crude hydrazone is typically used without further purification.
-
LDA Preparation (In Situ): In a separate flame-dried flask under argon, dissolve freshly distilled diisopropylamine (1.5 equiv) in anhydrous toluene. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.4 equiv) dropwise. Stir at -78 °C for 15 minutes, then allow it to warm to 0 °C for 30 minutes to ensure complete formation of LDA.
-
Deprotonation (Aza-enolate Formation): Cool the LDA solution back down to -78 °C. In another flask, dissolve the crude hydrazone from step 1 in a minimal amount of anhydrous toluene. Transfer the hydrazone solution dropwise via cannula to the LDA solution at -78 °C. Stir the resulting orange/red solution for 2-4 hours at this temperature.
-
Alkylation: Cool the reaction mixture to -100 °C (liquid N₂/pentane bath). Add the electrophile (1.5 equiv), either neat or as a solution in cold toluene, dropwise. Stir at -100 °C for 4-6 hours.
-
Quenching: While still cold, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Workup and Analysis: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purification.
Workflow Diagram: Decision-Making for Solvent Optimization
Caption: A troubleshooting workflow for optimizing diastereoselectivity.
References
-
Enders, D., et al. "Asymmetric Synthesis of α-Alkylated Carbonyl Compounds using SAMP/RAMP-Hydrazones." Angewandte Chemie International Edition (1987). [Link]
-
Job, A., et al. "The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis." Tetrahedron (2002). [Link]
-
Enders, D., et al. "Asymmetric Synthesis via Hydrazones." Asymmetric Synthesis (1984). [Link]
-
Kunz, H. "Carbohydrates as Chiral Auxiliaries." Topics in Heterocyclic Chemistry (2020). [Link]
-
Fleurat-Lessard, P., et al. "Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile." New Journal of Chemistry (2020). [Link]
-
Clayden, J., et al. "Asymmetric Synthesis of α-Substituted Carbonyl Compounds using Chiral Auxiliaries." Organic Chemistry, 2nd Ed. (2012). [Link]
-
Evans, D. A. "Stereoselective Alkylation Reactions of Chiral Enolates." Asymmetric Synthesis (1984). [Link]
-
Gawley, R. E., & Aubé, J. "Principles of Asymmetric Synthesis." Tetrahedron Organic Chemistry Series (1996). [Link]
-
Beak, P., et al. "Asymmetric Deprotonation of N-Boc-pyrrolidine." Journal of the American Chemical Society (1996). [Link]
-
Reetz, M. T. "Chelation and Non-Chelation-Controlled Additions to Carbonyl Compounds." Angewandte Chemie International Edition (1984). [Link]
-
Evans, D. A., et al. "Diastereoselective Alkylation of Chiral Oxazolidinone Enolates." Journal of the American Chemical Society (1981). [Link]
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH (2003). [Link]
-
Keck, G. E., & Castellino, S. "Lewis Acid-Mediated Diastereoselective Additions to Chiral Aldehydes." Tetrahedron Letters (1984). [Link]
-
Myers, A. G., et al. "Pseudoephedrine as a Chiral Auxiliary." Journal of the American Chemical Society (1997). [Link]
-
Denmark, S. E., & Stavenger, R. A. "Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases." Chemical Reviews (2000). [Link]
-
Wikipedia Contributors. "Asymmetric induction." Wikipedia, The Free Encyclopedia. (2023). [Link]
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- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from (R)-2-(Methoxydiphenylmethyl)pyrrolidine Reactions
Welcome to the technical support center for the purification of reaction products catalyzed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine and its derivatives, such as diarylprolinol silyl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific needs.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your reaction products.
Issue 1: Persistent Presence of the Catalyst in the Purified Product
Q: I've performed flash chromatography, but my NMR spectrum still shows signals corresponding to the (R)-2-(Methoxydiphenylmethyl)pyrrolidine catalyst. How can I effectively remove it?
A: The bulky and relatively nonpolar nature of the diphenylmethyl group in the catalyst can lead to co-elution with the desired product during flash chromatography, especially if the product itself has a similar polarity. Here’s a systematic approach to tackle this issue:
Underlying Cause: The catalyst is a tertiary amine, which can be protonated to form a water-soluble salt. Standard silica gel chromatography may not be sufficient for complete separation due to the catalyst's lipophilicity.
Recommended Solutions:
-
Acidic Wash (Acid-Base Extraction): This is the most effective method for removing amine-based catalysts. Before chromatographic purification, perform an extractive workup with a dilute aqueous acidic solution.
-
Expert Insight: A 1 M aqueous solution of hydrochloric acid (HCl) is generally effective. However, if your product is acid-sensitive, a milder acid like saturated aqueous ammonium chloride (NH₄Cl) can be used.
Step-by-Step Protocol for Acidic Wash:
-
After the reaction is complete, quench the reaction mixture as required by your specific protocol.
-
Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl (aq). Repeat the wash 2-3 times.
-
To ensure all the catalyst is removed, you can combine the aqueous layers and back-extract with a small amount of the organic solvent to recover any product that may have partitioned into the aqueous phase. Discard the aqueous layer containing the protonated catalyst.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure before proceeding with chromatography.
-
-
Modified Flash Chromatography: If an acidic wash is not feasible due to product instability, you can modify your chromatography conditions.
-
Solvent System Additives: Adding a small amount of a basic modifier to the mobile phase can help to suppress the streaking of the catalyst on the silica gel and improve separation.
-
Recommended Additive: 0.5-1% triethylamine (Et₃N) in your eluent system (e.g., hexane/ethyl acetate).
-
-
Choice of Stationary Phase: For particularly challenging separations, consider using an alternative stationary phase like neutral alumina.
-
Data Presentation: Catalyst Removal Efficiency
| Purification Method | Typical Catalyst Removal | Product Recovery | Considerations |
| Standard Flash Chromatography | Often incomplete | High | Risk of co-elution with product. |
| Acidic Wash (1M HCl) followed by Chromatography | >99% | Good to High | Potential for product degradation if acid-sensitive. |
| Chromatography with Et₃N additive | High | High | Can alter the elution profile of the product. |
Issue 2: Difficulty in Separating Diastereomers
Q: My reaction has produced a mixture of diastereomers, and they are proving difficult to separate by standard flash chromatography. What are my options?
A: The separation of diastereomers can be challenging due to their similar physical properties. However, subtle differences in their three-dimensional structures can be exploited for separation.
Underlying Cause: Diastereomers have different physical properties, including polarity and how they interact with a chiral stationary phase, but these differences can be minimal.
Recommended Solutions:
-
Optimization of Flash Chromatography:
-
Solvent System Screening: A systematic screen of solvent systems with varying polarities is the first step. Hexane/ethyl acetate, hexane/dichloromethane, and hexane/acetone are common starting points. Sometimes, a ternary solvent system can provide better resolution.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation.
-
Loading Technique: Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading onto silica gel is often beneficial.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: Chiral stationary phases are often used for enantiomer separation, but they can also be highly effective for separating diastereomers.
-
Expert Insight: HPLC offers significantly higher resolution than flash chromatography and is a powerful tool for obtaining diastereomerically pure compounds.
-
-
Diastereomeric Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.
-
Principle: Diastereomers have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomer can be selectively crystallized out of the solution.
-
Solvent Screening: Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a system where one diastereomer is significantly less soluble than the other.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts I should expect in reactions catalyzed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine?
A1: The byproducts are highly dependent on the specific reaction (e.g., aldol, Michael, Diels-Alder). However, some common side products include:
-
Self-aldol or self-Michael addition products: If the substrate can react with itself, this can be a significant byproduct.
-
Products of catalyst deactivation: In some cases, the catalyst can react with the substrates or reagents, leading to inactive forms. For example, in Michael additions involving aldehydes and nitroolefins, complex cascade reactions can lead to catalyst deactivation.
-
Unreacted starting materials: Incomplete reactions will leave starting materials in the crude mixture.
Q2: How can I monitor the progress of my reaction and the presence of impurities in the crude mixture?
A2: ¹H NMR spectroscopy is an invaluable tool for analyzing crude reaction mixtures.
-
Monitoring Reaction Progress: By taking aliquots from the reaction at different time points, you can monitor the disappearance of starting material signals and the appearance of product signals.
-
Identifying Impurities: The crude NMR will show signals for the product, catalyst, unreacted starting materials, and any major byproducts. The characteristic aromatic signals of the diphenylmethyl group of the catalyst are often easily identifiable in the aromatic region of the spectrum.
Q3: My product is an amine. Can I still use an acidic wash to remove the catalyst?
A3: This is a critical consideration. If your product is also a base (e.g., an amine), it will also be protonated and extracted into the aqueous layer along with the catalyst. In this scenario, an acidic wash is not a suitable method for separating the catalyst from the product. You will need to rely on chromatographic methods, potentially using a modified stationary phase or eluent system as described in Troubleshooting Issue 1.
Q4: How do I determine the enantiomeric excess (ee) of my purified product?
A4: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
-
Methodology: A solution of the purified product is injected onto a chiral HPLC or SFC column. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Q5: Can I recover and reuse the (R)-2-(Methoxydiphenylmethyl)pyrrolidine catalyst?
A5: Yes. After the acidic wash, the aqueous layer contains the protonated catalyst. By basifying this aqueous layer with a base such as sodium hydroxide (NaOH) to a pH > 10, the catalyst will be deprotonated and can be extracted back into an organic solvent (e.g., dichloromethane). After drying and removal of the solvent, the recovered catalyst can often be reused, although its purity and activity should be checked before subsequent reactions.
Visualizing Purification Workflows
General Purification Strategy
The following diagram outlines a general workflow for the purification of products from reactions catalyzed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
Caption: General purification workflow.
Decision Tree for Purification Method Selection
This diagram provides a decision-making framework for choosing the most appropriate purification strategy.
Caption: Decision tree for purification.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. Available at: [Link]
- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents.
-
Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. Available at: [Link]
-
Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Persson Group. Available at: [Link]
-
Deconvolution and Analysis of H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. Available at: [Link]
-
Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. Available at: [Link]
-
Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Chemical Communications (RSC Publishing). Available at: [Link]
overcoming racemization issues in reactions with chiral pyrrolidines
Welcome to the Technical Support Center for Asymmetric Reactions with Chiral Pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges in stereoselective synthesis. As Senior Application Scientists, we have compiled this guide based on both fundamental mechanistic principles and practical laboratory experience to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered when using chiral pyrrolidines, such as L-proline and its derivatives, in asymmetric organocatalysis.
Q1: I'm observing a significant drop in enantiomeric excess (ee) in my proline-catalyzed reaction. What are the most likely causes?
A decrease in enantioselectivity can stem from several factors. The most common culprits include:
-
Suboptimal Solvent Choice: The polarity and protic nature of the solvent have a profound impact on the stability of the key transition states that dictate stereoselectivity.[1][2] For instance, while polar aprotic solvents like DMSO or DMF are often used, the addition of co-solvents can sometimes enhance performance.[2]
-
Incorrect Reaction Temperature: Temperature can influence the rates of competing reaction pathways. While higher temperatures can increase reaction rates, they may also provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee.[3]
-
Catalyst Racemization or Degradation: Under harsh reaction conditions (e.g., strongly acidic or basic media, high temperatures), the chiral catalyst itself can undergo racemization or degradation, leading to a loss of stereocontrol over time.
-
Unwanted Side Reactions: The formation of byproducts, such as oxazolidinones (a "parasitic" reaction between proline and a ketone), can reduce the concentration of the active catalyst, affecting both yield and enantioselectivity.[4][5]
Q2: Can water in my reaction mixture negatively affect the enantioselectivity?
The role of water is complex and reaction-dependent. While scrupulously dry conditions are often a default for organic reactions, in proline-catalyzed aldol reactions, a small amount of water can sometimes be beneficial. It has been suggested that water can aid in the hydrolysis of the iminium intermediate to release the product and regenerate the catalyst. Furthermore, water may help to create a more compact transition state, which can lead to higher stereoselectivity.[6] However, excessive water can lead to poor reactivity or diminished stereocontrol.
Q3: My reaction is very slow. Can I just increase the temperature to speed it up?
While increasing the temperature will likely accelerate the reaction, it may come at the cost of reduced enantioselectivity.[3] Many stereoselective transformations rely on subtle energy differences between diastereomeric transition states. Higher temperatures can provide sufficient energy to overcome these small differences, leading to the formation of a more racemic product. It is often preferable to first try optimizing other parameters, such as catalyst loading or concentration, before resorting to significantly higher temperatures. A modest increase in temperature, for example from 0°C to room temperature, might be a reasonable compromise.
Q4: Are there any additives that can help improve the performance of my reaction?
Yes, the use of additives is a common strategy to enhance reactivity and selectivity. For instance, in Michael additions, the addition of a Brønsted acid can accelerate the formation of the crucial enamine intermediate, which can improve both reaction rate and stereoselectivity.[7][8] In other cases, co-catalysts like weak acids or bases can boost the reaction rate, potentially by facilitating catalyst turnover.[8] However, the effect of an additive is highly specific to the reaction, so screening a small panel of additives is recommended.
Troubleshooting Guides
This section provides more in-depth guidance and step-by-step protocols for diagnosing and resolving specific issues.
Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)
A loss of stereocontrol is a critical issue in asymmetric synthesis. This guide will help you systematically identify the root cause.
Causality: The enantioselectivity of a proline-catalyzed reaction is determined by the energy difference between the transition states leading to the two enantiomers. Any factor that destabilizes the favored transition state or stabilizes the disfavored one will erode the ee. The key catalytic intermediate is the enamine, formed from the pyrrolidine catalyst and a carbonyl donor.[9][10][11] The stereochemistry is set during the subsequent C-C bond formation step.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low enantiomeric excess.
Experimental Protocol: Solvent Screening for Optimal Enantioselectivity
-
Setup: Prepare a series of identical reactions in parallel, each in a different solvent (e.g., DMSO, CHCl₃, THF, toluene, and neat).
-
Execution: Charge each reaction vessel with the substrates and the chiral pyrrolidine catalyst under an inert atmosphere. Add the respective solvent to each.
-
Monitoring: Stir all reactions at a consistent, controlled temperature. Monitor the progress of each reaction by TLC or ¹H NMR.
-
Analysis: Once the reactions have reached a reasonable conversion, quench them and determine the % ee of the product from each reaction using chiral HPLC or GC.
-
Evaluation: Compare the results to identify the solvent system that provides the best balance of reactivity and enantioselectivity.
Data Presentation: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Solvent | Reaction Time (h) | Yield (%) | % ee |
| DMSO | 24 | 95 | 72 |
| CH₃CN | 48 | 88 | 85 |
| THF | 48 | 65 | 92 |
| CHCl₃ | 72 | 50 | 95 |
| Neat | 12 | 99 | 65 |
Note: Data is illustrative and will vary based on specific substrates and conditions. This table demonstrates the common trade-off between reaction rate and enantioselectivity, with less polar solvents often providing higher ee at the cost of longer reaction times.[1][2]
Issue 2: Poor Diastereoselectivity in Reactions Forming Two Chiral Centers
When creating two new stereocenters, controlling both relative and absolute stereochemistry is crucial.
Causality: Diastereoselectivity is governed by the relative orientation of the reactants in the transition state. For proline-catalyzed reactions, such as the Mannich reaction, the geometry of the enamine intermediate (E vs. Z) and the facial selectivity of its attack on the electrophile determine the syn or anti outcome.[9][10] The catalyst's structure sterically shields one face of the enamine, while electronic interactions and hydrogen bonding direct the approach of the electrophile.[9]
Visualizing the Catalytic Cycle and Stereocontrol:
The following diagram illustrates the generally accepted mechanism for a proline-catalyzed aldol reaction, highlighting the key intermediates that determine stereoselectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 8. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Performance Analysis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and bioactive materials, synthetic chemists rely on a variety of strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and reliable method.[1][2] A chiral auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[3]
This guide provides an in-depth comparison of (R)-2-(Methoxydiphenylmethyl)pyrrolidine (MDP), a proline-derived auxiliary, with other seminal chiral auxiliaries. We will analyze its performance in key asymmetric transformations, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its capabilities and optimal applications.
Profile of (R)-2-(Methoxydiphenylmethyl)pyrrolidine (MDP)
(R)-2-(Methoxydiphenylmethyl)pyrrolidine, often referred to as a member of the C₂-symmetrical 2,5-disubstituted pyrrolidine family of auxiliaries, leverages a well-defined stereochemical architecture to induce chirality.[4][5] Its structure is derived from the readily available chiral pool starting material, (R)-proline.
Key Structural Features:
-
Pyrrolidine Ring: Provides a rigid scaffold that limits conformational flexibility.
-
Diphenylmethyl Group: This bulky substituent creates a highly effective steric shield, blocking one face of the enolate derived from the N-acyl derivative. This steric hindrance is the primary factor directing the approach of incoming electrophiles.
-
Methoxy Group: The oxygen atom can act as a Lewis basic site, capable of chelating with the metal cation (typically Li⁺) of the enolate. This chelation further rigidifies the transition state, enhancing facial discrimination and stereoselectivity.
The combination of steric bulk and potential for chelation makes MDP and its analogues highly effective in controlling the stereochemical outcome of reactions at the α-carbon of an attached acyl group.
Comparative Analysis: Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and a primary application for chiral auxiliaries.[6][7] The goal is to control the formation of a new stereocenter adjacent to a carbonyl group. We compare MDP with three industry-standard auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine, and Enders' SAMP/RAMP hydrazones.
The general workflow for auxiliary-mediated asymmetric alkylation is depicted below.
Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
Mechanism of Stereocontrol: A Visual Comparison
The high fidelity of these auxiliaries stems from their ability to form rigid, well-defined transition states. The MDP auxiliary, for example, is believed to form a chelated lithium enolate where the bulky diphenylmethyl group effectively shields the si-face, forcing the electrophile (E⁺) to approach from the less hindered re-face.
Caption: Simplified transition state models for MDP and Evans auxiliaries.
Performance Data: Asymmetric Alkylation
The following table summarizes representative results for the alkylation of propionyl amides, a common benchmark reaction.
| Auxiliary | Electrophile (R-X) | Base / Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-MDP Analogue | Benzyl Bromide (BnBr) | LDA, THF, -78 °C | >95 | >95:5 | [5] |
| (R)-MDP Analogue | Methyl Iodide (MeI) | LDA, THF, -78 °C | >95 | >95:5 | [5] |
| Evans' Oxazolidinone | Benzyl Bromide (BnBr) | NaHMDS, THF, -78 °C | 90-95 | >99:1 | [3][6] |
| Evans' Oxazolidinone | Methyl Iodide (MeI) | NaHMDS, THF, -78 °C | 90-94 | >99:1 | [3][6] |
| Myers' Pseudoephedrine | Benzyl Bromide (BnBr) | LDA, LiCl, THF, 0 °C | 80 | >99:1 | [8] |
| Myers' Pseudoephedrine | Methyl Iodide (MeI) | LDA, LiCl, THF, 0 °C | 88 | 98:2 | [8] |
| Enders' SAMP Hydrazone | Benzyl Bromide (BnBr) | LDA, THF/HMPA, 0 °C | 84 | >96:4 | [9] |
| Enders' SAMP Hydrazone | Methyl Iodide (MeI) | LDA, THF, 0 °C | 95 | >98:2 | [9] |
*Data for trans-2,5-bis(methoxymethyl)pyrrolidine, a closely related C₂-symmetric analogue.[5]
Analysis and Field Insights:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine (and Analogues): These auxiliaries demonstrate consistently high diastereoselectivity (>95% de) for a range of electrophiles.[5] The rigid, chelated transition state provides a reliable platform for stereocontrol. Cleavage is typically straightforward, though recovery of the auxiliary may require careful chromatography.
-
Evans' Oxazolidinones: Often considered the "gold standard," Evans' auxiliaries provide exceptional levels of stereoselectivity, frequently exceeding 99:1 d.r.[3][6] They are commercially available in both enantiomeric forms and have been applied to a vast array of synthetic challenges, including numerous natural product syntheses.[3][7] The primary drawback can be the sometimes harsh conditions required for cleavage, which may not be suitable for sensitive substrates.
-
Myers' Pseudoephedrine: A key advantage of this auxiliary is its practicality.[10] It is inexpensive, highly crystalline (making purification of diastereomers easy), and can be cleaved under a variety of conditions to yield carboxylic acids, aldehydes, ketones, or alcohols.[10][11] The requirement of excess LiCl is a notable experimental parameter.[3][8] Its use is regulated in many regions due to its connection to illicit substance synthesis, leading to the development of alternatives like pseudoephenamine.[3][10]
-
Enders' SAMP/RAMP Hydrazones: This method is unparalleled for the asymmetric α-alkylation of ketones and aldehydes, a transformation that is challenging with other auxiliaries.[9] The hydrazone formation, alkylation, and subsequent cleavage (often via ozonolysis) is a highly reliable three-step sequence.[9] The scope is generally limited to carbonyl compounds rather than carboxylic acid derivatives.
Application in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of C-C bond formation. Chiral auxiliaries are used to control the absolute and relative stereochemistry of the two newly formed stereocenters.
Performance Data: Asymmetric Aldol Reaction
| Auxiliary | Aldehyde | Lewis Acid / Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (R)-MDP Analogue * | Isobutyraldehyde | ZrCp₂Cl₂, THF, -78 °C | 85 | >97:3 (syn) | [5] |
| Evans' Oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA, -78 °C | 84 | >99:1 (syn) | [3][6] |
| Evans' Oxazolidinone | Isobutyraldehyde | MgBr₂·OEt₂, Et₃N, -78 °C | 87 | 3:97 (anti) | [6] |
| Oppolzer's Camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine, -78 °C | 78 | 98:2 (syn) | [3] |
*Data for trans-2,5-bis(methoxymethyl)pyrrolidine, a closely related C₂-symmetric analogue.[5]
Analysis and Field Insights:
-
The MDP-type auxiliaries, when converted to their zirconium enolates, show excellent syn-diastereoselectivity and high diastereoface control.[5] This demonstrates their versatility beyond simple alkylations.
-
Evans' oxazolidinones are exceptionally powerful in aldol reactions. A critical advantage is the ability to access either the syn or anti aldol adducts by simply changing the Lewis acid (Boron vs. Magnesium/Titanium), providing tremendous synthetic flexibility from a single chiral starting material.[6]
-
Oppolzer's camphorsultam is another highly reliable auxiliary that typically provides excellent syn selectivity in aldol reactions.[3]
Experimental Protocol: Asymmetric Alkylation using a Pyrrolidine Auxiliary
This protocol is a representative procedure for the alkylation of an N-propionyl derivative of an MDP-type auxiliary.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of propionyl chloride (1.1 eq) in CH₂Cl₂ at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of (R)-2-(Methoxydiphenylmethyl)pyrrolidine (1.0 eq) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting N-propionyl amide by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of the N-propionyl amide (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) and stir for 1 hour at -78 °C to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a THF/H₂O mixture (3:1).
-
Add lithium hydroxide (LiOH) (4.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq) at 0 °C.
-
Stir at room temperature for 6 hours.
-
Quench with sodium sulfite (Na₂SO₃) and acidify with 1M HCl.
-
Extract the desired chiral carboxylic acid with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion
(R)-2-(Methoxydiphenylmethyl)pyrrolidine and its C₂-symmetrical analogues are highly effective chiral auxiliaries, particularly for asymmetric alkylation and aldol reactions.[5] They offer excellent levels of diastereoselectivity, rivaling the performance of more established systems.
Selection Guide:
-
For Unparalleled Selectivity in Alkylations and Aldol Reactions: Evans' Oxazolidinones remain the benchmark, with the added advantage of tunable selectivity for syn or anti aldol products.[6]
-
For Practicality and Versatile Product Outcomes: Myers' Pseudoephedrine is an excellent choice, especially when scalability and the generation of diverse functional groups (acids, ketones, etc.) are priorities.[10][11]
-
For Asymmetric Alkylation of Ketones/Aldehydes: Enders' SAMP/RAMP methodology is the undisputed leader in this specific application area.[9]
-
For High Selectivity in a Proline-Derived System: (R)-2-(Methoxydiphenylmethyl)pyrrolidine offers a compelling alternative, providing a rigid and predictable stereochemical environment that leads to high diastereomeric excess.[5]
The choice of a chiral auxiliary is ultimately dictated by the specific synthetic challenge, including the nature of the substrate and electrophile, desired product, and tolerance for specific reaction conditions. MDP provides another powerful and reliable tool in the arsenal of the modern synthetic chemist.
References
-
Wikipedia. "Chiral auxiliary." Accessed January 2024. [Link]
-
Figueroa, R., et al. "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses." Educación Química, 2017. [Link]
-
Dagher, R., et al. "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines." Accounts of Chemical Research, 2022. [Link]
-
Morales, M. R., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, 2012. [Link]
-
Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis." Asymmetric Synthesis – The Essentials, 2007. [Link]
-
Bruneau, A. M. "Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis." Simon Fraser University Summit, 2002. [Link]
-
de Souza, M. V. N. "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review." Journal of Applied Pharmaceutical Science, 2018. [Link]
-
Katsuki, T., & Yamaguchi, M. "Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries." Chemischer Informationsdienst, 1986. [Link]
-
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A Comparative Guide to Determining Enantiomeric Excess for Products of (R)-2-(Methoxydiphenylmethyl)pyrrolidine Catalyzed Reactions
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. The organocatalyst (R)-2-(Methoxydiphenylmethyl)pyrrolidine, a derivative of the naturally abundant amino acid L-proline, has emerged as a powerful tool in asymmetric synthesis. Its ability to effectively induce chirality in a variety of chemical transformations, including α-functionalizations of aldehydes and ketones, aldol additions, and Mannich reactions, has made it a valuable asset for chemists. However, the successful synthesis of chiral molecules is only half the battle; the accurate determination of their enantiomeric excess (ee) is a critical step that validates the efficacy of the catalytic system and ensures the quality of the final product.
This guide provides a comprehensive comparison of the most common analytical techniques for determining the enantiomeric excess of products synthesized using (R)-2-(Methoxydiphenylmethyl)pyrrolidine and related organocatalysts. We will delve into the principles, practical applications, and experimental nuances of each method, offering insights to aid researchers in selecting the most appropriate technique for their specific needs.
The Catalyst and Its Products: A Foundation for Analysis
(R)-2-(Methoxydiphenylmethyl)pyrrolidine belongs to a class of organocatalysts known as prolinol ethers. The catalytic cycle of these molecules typically involves the formation of a chiral enamine intermediate with a carbonyl compound (an aldehyde or ketone). This enamine then reacts with an electrophile, and the steric hindrance provided by the bulky diphenylmethyl group directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.
The products of these reactions are often functionalized carbonyl compounds, such as α-benzylated aldehydes, aldol adducts (β-hydroxy ketones or aldehydes), and Mannich bases (β-amino ketones or aldehydes). The choice of analytical method for ee determination will depend on the specific properties of these products, including their volatility, polarity, and the presence of chromophores.
Chromatographic Techniques: The Workhorses of Chiral Analysis
Chromatographic methods are the most widely used for the determination of enantiomeric excess due to their high accuracy and resolving power.[1][2] These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique suitable for a wide range of compounds.[2][3] The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Causality in Experimental Choices:
-
Column Selection: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often the first choice for screening due to their broad applicability.[4] For the polar products often generated in organocatalytic reactions, such as β-hydroxy ketones, columns like Daicel's CHIRALCEL® OD-H or CHIRALPAK® AD-H are frequently successful.
-
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A typical starting point for normal-phase HPLC is a mixture of hexane and isopropanol (IPA).[4] The ratio of these solvents is adjusted to optimize the resolution and analysis time. For more polar analytes, a polar organic mode or reversed-phase conditions may be necessary.
-
Sample Preparation: A key aspect of reliable HPLC analysis is proper sample preparation. The crude reaction mixture can often be analyzed directly after filtration to remove any solid catalyst or reagents. However, for complex mixtures or low concentrations of the product, a simple purification step, such as flash chromatography, may be required.[5]
Experimental Protocol: ee Determination of an α-Benzylated Aldehyde by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture (approximately 1 mg) in 1 mL of the HPLC mobile phase (e.g., Hexane:IPA 90:10). Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Daicel CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, particularly for chiral separations.[6] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC.[6]
Advantages over HPLC:
-
Speed: SFC can often resolve enantiomers 3 to 5 times faster than HPLC.
-
Reduced Solvent Consumption: The use of CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" technique.[6]
-
Complementary Selectivity: The separation mechanisms in SFC can differ from those in HPLC, sometimes providing better resolution for challenging separations.
Experimental Protocol: ee Determination of a Mannich Product by Chiral SFC
-
Sample Preparation: Dissolve the purified product (approx. 1 mg/mL) in a suitable solvent such as methanol or a mixture of the mobile phase modifiers.
-
SFC Conditions:
-
Column: Daicel CHIRALPAK® AD-H (4.6 x 150 mm, 3 µm)
-
Mobile Phase: Supercritical CO2 with a methanol/acetonitrile co-solvent gradient.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS)
-
-
Analysis: The ee is calculated from the peak areas in the chromatogram as described for HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers excellent resolution and sensitivity.[6] The separation occurs in a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.
Applicability:
Chiral GC is particularly well-suited for the analysis of smaller, less polar products of organocatalytic reactions, such as some aldol or Michael addition products, after derivatization to increase their volatility if necessary.
Experimental Protocol: ee Determination of an Aldol Adduct by Chiral GC
-
Derivatization (if necessary): The hydroxyl group of the aldol product can be silylated (e.g., with BSTFA) to increase its volatility.
-
GC Conditions:
-
Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm film thickness)
-
Carrier Gas: Helium
-
Temperature Program: Start at 100 °C, ramp to 180 °C at 2 °C/min.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
-
Analysis: The ee is determined from the integrated peak areas of the two enantiomers.
Spectroscopic Techniques: Alternative and Confirmatory Methods
While chromatographic techniques are dominant, spectroscopic methods offer alternative and often complementary approaches for ee determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[7] In the presence of a chiral solvating agent (CSA), the two enantiomers of a chiral analyte form diastereomeric complexes. These complexes have different magnetic environments, which can lead to the splitting of signals in the NMR spectrum. The ratio of the integrals of these split signals corresponds to the ratio of the enantiomers.
Key Considerations:
-
Choice of CSA: The selection of an appropriate CSA is crucial. For products containing amine or alcohol functionalities, chiral acids or alcohols like (R)-(-)-1-(1-Naphthyl)ethylamine or Mosher's acid can be effective.[8]
-
Solvent Effects: The choice of solvent can significantly impact the degree of signal separation. Non-polar solvents are generally preferred.
-
Accuracy: While fast, NMR with CSAs may not always provide the same level of accuracy as chromatographic methods, especially for low ee values.
Experimental Protocol: ee Determination of a β-Amino Ketone using a Chiral Solvating Agent
-
Sample Preparation: Dissolve the purified β-amino ketone in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard 1H NMR spectrum.
-
Add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
-
Acquire another 1H NMR spectrum. Compare the spectra to identify a proton signal that has split into two distinct peaks.
-
Analysis: Integrate the two separated signals. The ratio of the integrals gives the ratio of the enantiomers.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] Enantiomers give mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum of a sample to the theoretically calculated spectrum for a known absolute configuration, the absolute configuration of the sample can be determined.[10] While not a primary method for quantifying ee, it is an invaluable tool for unambiguously assigning the absolute configuration of the major enantiomer produced in an asymmetric reaction.
Workflow for Absolute Configuration Determination by VCD:
-
Measure the experimental VCD spectrum of the enantiomerically enriched product.
-
Perform a computational calculation (e.g., using Density Functional Theory) to predict the VCD spectrum of one of the enantiomers (e.g., the R-enantiomer).
-
Compare the experimental spectrum with the calculated spectrum. If the signs of the major VCD bands match, the product has the R-configuration. If they are opposite, the product has the S-configuration.
Method Comparison and Selection
The choice of the optimal method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy, the available instrumentation, and the desired sample throughput.
| Method | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | High accuracy and resolution, broad applicability, well-established.[2][3] | Can be time-consuming, requires method development. | A wide range of products from organocatalytic reactions. |
| Chiral SFC | Fast analysis times, reduced solvent consumption, complementary selectivity to HPLC.[6] | Requires specialized instrumentation. | High-throughput screening and "green" chemistry applications. |
| Chiral GC | Excellent resolution for volatile compounds.[6] | Limited to thermally stable and volatile analytes (may require derivatization). | Smaller, less polar products of organocatalytic reactions. |
| NMR with CSAs | Rapid analysis, no need for separation.[7] | Can be less accurate than chromatography, requires a suitable CSA. | Quick screening and for compounds that are difficult to analyze by chromatography. |
| VCD | Unambiguous determination of absolute configuration.[9][10] | Not a primary method for ee quantification, requires specialized equipment and computational resources. | Confirming the absolute stereochemistry of new chiral products. |
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a product from an (R)-2-(Methoxydiphenylmethyl)pyrrolidine catalyzed reaction can be visualized as follows:
Caption: Workflow for ee determination.
Conclusion
The accurate determination of enantiomeric excess is a cornerstone of asymmetric synthesis. For products derived from reactions catalyzed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine, a range of powerful analytical techniques are available. Chiral chromatography, particularly HPLC and SFC, remains the gold standard for quantitative ee determination due to its accuracy and reliability. NMR spectroscopy with chiral solvating agents offers a rapid alternative for screening purposes, while VCD provides an invaluable method for the unambiguous assignment of absolute configuration. By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate method to validate their synthetic achievements and advance the development of new chiral molecules.
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A Senior Application Scientist's Guide to Validating Stereochemical Outcomes with Mosher's Acid Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and pharmaceutical efficacy. Among the arsenal of analytical techniques, Mosher's acid analysis, a venerable yet powerful NMR-based method, provides a reliable solution for elucidating the absolute configuration of chiral alcohols and amines.[1][2]
This guide offers an in-depth, objective comparison of Mosher's acid analysis with contemporary alternatives. We will delve into the causality behind the experimental choices, provide field-proven protocols, and present supporting data to empower you in selecting the most fitting method for your research needs.
The Guiding Principle: From Indistinguishable to Distinct
Enantiomers, by their very nature, exhibit identical physical properties in a non-chiral environment, rendering them indistinguishable by standard NMR spectroscopy.[3] The ingenuity of Mosher's method lies in converting a pair of enantiomers into a mixture of diastereomers by derivatizing them with an enantiomerically pure chiral reagent.[4][5][6] These resulting diastereomers have distinct physical and chemical properties, which translates to discernible differences in their NMR spectra.[1][6]
The chiral derivatizing agent at the heart of this technique is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[7] The analysis of the ¹H or ¹⁹F NMR spectra of the diastereomeric MTPA esters (for alcohols) or amides (for amines) allows for two critical determinations:
-
Enantiomeric Excess (ee): By integrating the signals corresponding to each diastereomer, the ratio of the two enantiomers in the original sample can be quantified.[6]
-
Absolute Configuration: A systematic analysis of the chemical shift differences (Δδ) between the two diastereomers provides the necessary data to assign the absolute stereochemistry of the chiral center.[8][9]
The underlying phenomenon enabling this analysis is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the preferred conformation of the MTPA esters, the phenyl group creates a shielding cone and a deshielding plane. Protons of the chiral substrate that fall within the shielding cone will exhibit an upfield shift in the ¹H NMR spectrum, while those in the plane will be shifted downfield. By preparing esters with both (R)- and (S)-MTPA, a clear and predictable pattern of chemical shift differences emerges, allowing for the assignment of the absolute configuration.
Caption: Conformational model of Mosher's esters illustrating the shielding and deshielding effects.
A Practical Guide: Step-by-Step Mosher's Ester Analysis
The reliability of Mosher's acid analysis hinges on a meticulous experimental protocol. This section provides a detailed, self-validating workflow for determining the absolute configuration of a chiral secondary alcohol.
Caption: Experimental workflow for Mosher's acid analysis.
Experimental Protocol: Mosher's Ester Analysis of a Chiral Alcohol
This protocol details the preparation of Mosher's esters for subsequent NMR analysis.[6]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or a suitable alternative base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes and standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL). The pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct.
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride. Using the acid chloride is generally preferred over the acid with a coupling agent (like DCC) as it leads to a cleaner and faster reaction.[10]
-
Cap the NMR tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. Reaction progress can be monitored by TLC or ¹H NMR if necessary.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1, this time using (S)-Mosher's acid chloride. It is crucial to perform both derivatizations to enable the comparative analysis required for absolute configuration determination.[10]
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, this may necessitate 2D NMR techniques such as COSY.[10]
-
Create a table of chemical shifts for the assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Data Interpretation: A Hypothetical Case Study
The sign of the calculated Δδ values is directly correlated with the spatial arrangement of the substituents around the stereocenter. A positive Δδ value indicates that the corresponding protons are located on one side of the Mosher's ester plane, while a negative Δδ value places them on the opposite side.[8]
Table 1: Hypothetical ¹H NMR Data for Mosher's Esters of a Chiral Alcohol
| Proton Assignment | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δS - δR) | Inferred Position |
| H-2 | 4.95 | 5.05 | +0.10 | Side A |
| H-3a | 1.62 | 1.55 | -0.07 | Side B |
| H-3b | 1.78 | 1.70 | -0.08 | Side B |
| H-5 | 2.30 | 2.42 | +0.12 | Side A |
| -OCH₃ | 3.54 | 3.55 | +0.01 | Side A |
Based on the distribution of the signs of Δδ, and by applying the Cahn-Ingold-Prelog priority rules, the absolute configuration of the original alcohol can be confidently assigned.
The Broader Landscape: Mosher's Analysis in Context
While highly effective, Mosher's acid analysis is one of several techniques available for stereochemical determination.[6] The choice of method is often dictated by the nature of the analyte, the required accuracy, and the instrumentation at hand.[6]
Table 2: Comparison of Methods for Stereochemical Analysis
| Feature | Mosher's Acid Analysis | Chiral Chromatography (HPLC/GC) | X-ray Crystallography | Vibrational/Electronic Circular Dichroism (VCD/ECD) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[6] | Physical separation of enantiomers on a chiral stationary phase.[6] | Diffraction of X-rays by a single crystal to determine the 3D structure.[11] | Differential absorption of left and right circularly polarized light. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[6] | Chromatogram with baseline-separated peaks for each enantiomer.[6] | Electron density map yielding a precise 3D molecular structure.[11] | A spectrum that is the difference between the absorption of left and right CPL. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[6] | No, requires a standard of known absolute configuration.[6] | Yes, with the presence of a heavy atom (anomalous dispersion).[11] | Yes, by comparison with computationally predicted spectra. |
| Sample Requirement | Typically requires milligrams of sample.[6] | Can be performed with smaller sample quantities.[6] | Requires a suitable single crystal, which can be challenging to obtain.[11] | Milligram quantities, sample must have a chromophore for ECD. |
| Instrumentation | NMR spectrometer.[6] | Dedicated HPLC or GC system with a chiral column.[6] | X-ray diffractometer. | VCD or CD spectrometer. |
| Key Advantage | Provides both ee and absolute configuration without the need for a reference standard of the analyte. | High sensitivity and accuracy for ee determination.[6] | Unambiguous determination of the entire 3D structure.[11] | Non-destructive and provides information about the solution-phase conformation. |
| Key Limitation | Can be less accurate for ee due to peak overlap; conformational model may not always hold.[6][11] | Requires method development for each analyte.[6] | The need for a high-quality single crystal is a significant bottleneck.[11] | Requires complex quantum chemical calculations for interpretation. |
Troubleshooting and Advanced Considerations
Self-Validation and Trustworthiness: The internal consistency of the Δδ values across multiple protons serves as a self-validating mechanism.[11] If the signs of Δδ do not follow a clear and logical pattern based on the molecule's structure, it may indicate that the assumed lowest-energy conformation is incorrect, and the results should be interpreted with caution.
Limitations: The Mosher method relies on a preferred conformation of the MTPA ester.[11] For highly flexible molecules or sterically hindered systems, this assumption may not be valid, leading to ambiguous or incorrect assignments. In such cases, complementary techniques like X-ray crystallography or computational modeling are invaluable.
The "Advanced Mosher Method": For complex molecules where signal overlap is a significant issue, the "advanced Mosher method" or "modified Mosher method" developed by Kusumi and Ohtani provides a more robust approach.[8][11] This method involves a more detailed analysis of the chemical shift differences and can be particularly useful in natural product chemistry.[8][12]
Conclusion
Mosher's acid analysis remains a cornerstone technique in stereochemical determination due to its accessibility and the wealth of information it provides from a single set of experiments. It empowers researchers to not only quantify the enantiomeric purity of their samples but also to assign the absolute configuration without the need for crystalline material or a previously characterized standard. By understanding the principles, mastering the protocol, and being aware of its context within the broader landscape of analytical techniques, researchers can confidently and accurately validate their stereochemical outcomes, a critical step in advancing the frontiers of chemistry and drug development.
References
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate and O-methylmandelate esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
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Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto, Department of Chemistry. [Link]
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Carroll, A. R., et al. (2016). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs, 14(11), 205. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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Hovey, M. T., et al. (2013). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 90(8), 1068–1071. [Link]
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Gu, Z. M., et al. (1995). Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F-NMR Analysis of Mosher Ester Derivatives. The Journal of Organic Chemistry, 60(23), 7476–7481. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Mosher ester derivatives. [Link]
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ChemRxiv. (2023). Synthesis of heterocyclic analogues of Mosher's acid. [Link]
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A Researcher's Guide to Asymmetric Aldehyde Alkylation: A Cost-Benefit Analysis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
In the landscape of modern synthetic chemistry, the quest for enantiopure compounds is paramount, driving innovation in asymmetric catalysis. Among the most powerful tools in the synthetic chemist's arsenal are small organic molecules that can induce chirality with precision rivaling that of complex metal-based systems. Within this class, diarylprolinol derivatives have emerged as exceptionally versatile and robust catalysts for a multitude of transformations.[1]
This guide provides an in-depth cost-benefit analysis of a prominent member of this family, (R)-2-(Methoxydiphenylmethyl)pyrrolidine , a derivative of the renowned Jørgensen-Hayashi catalyst.[2] We will focus our analysis on a cornerstone transformation: the enantioselective α-alkylation of aldehydes. This reaction is notoriously challenging due to the aldehyde's propensity for self-condensation and other side reactions.[3] Through a direct comparison with seminal and economical alternatives, this guide will equip researchers, scientists, and drug development professionals with the data and field-proven insights necessary to make informed decisions for their synthetic campaigns.
The Mechanism: Enamine Catalysis in Action
(R)-2-(Methoxydiphenylmethyl)pyrrolidine, like other prolinol derivatives, operates primarily through enamine catalysis.[4][5] The secondary amine of the pyrrolidine ring is the catalytic engine. It reversibly condenses with the substrate aldehyde to form a transient, nucleophilic enamine intermediate.[6]
The key to stereocontrol lies in the catalyst's architecture. The bulky diphenylmethyl group effectively shields one face of the enamine, leaving the other exposed for attack by an incoming electrophile.[7] This steric blockade dictates the trajectory of the electrophile, ensuring the formation of a new stereocenter with high fidelity. Subsequent hydrolysis of the resulting iminium ion releases the chiral aldehyde product and regenerates the catalyst, completing the cycle.[8]
Comparative Performance: A Head-to-Head Analysis
To ground our analysis in practical application, we will compare the performance of (R)-2-(Methoxydiphenylmethyl)pyrrolidine against two widely recognized alternatives in the asymmetric α-alkylation of aldehydes: the foundational (S)-Proline and the first-generation MacMillan catalyst.
Benchmark Reaction: α-alkylation of propanal with benzyl bromide.
| Catalyst | Structure | Typical Loading (mol%) | Yield (%) | ee (%) | Approx. Cost (€/g)¹ | Cost per mmol Rxn² (€) |
| (R)-2-(Methoxydiphenylmethyl)pyrrolidine | (Structure shown in text) | 5 - 10 | 85 - 95 | 92 - 98 | ~300 | ~4.00 - 8.00 |
| (S)-Proline | (Simple pyrrolidine carboxylic acid) | 20 - 30 | 60 - 75 | 70 - 85 | ~0.60[9] | ~0.15 - 0.23 |
| MacMillan Catalyst (1st Gen) | (Imidazolidinone structure) | 10 - 20 | 80 - 90 | 88 - 94 | ~150 | ~3.50 - 7.00 |
¹Cost is an estimate based on publicly available catalog prices for research quantities and can vary significantly by supplier and purity. ²Calculated based on a hypothetical 1.0 mmol scale reaction using the typical catalyst loading range.
Field Insights & Discussion
The data presented in the table reveals a classic trade-off between cost and performance.
-
(S)-Proline: As the most economical option by a significant margin, proline is an excellent choice for initial screening, large-scale synthesis where moderate enantioselectivity is acceptable, or when developing new methodologies from the ground up.[10][11] However, its effectiveness is often hampered by high catalyst loadings and lower enantioselectivities, which can necessitate extensive purification of the final product, adding downstream costs.
-
MacMillan Catalyst: The first-generation imidazolidinone catalyst represents a significant step up in performance from proline, offering high yields and good to excellent enantioselectivity. Its cost is substantial but can be justified by the cleaner reaction profiles and higher enantiomeric excess (ee) it provides, reducing the burden of chiral purification.
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine: This diarylprolinol derivative consistently delivers the highest levels of enantioselectivity, often exceeding 95% ee.[7] This level of precision is critical in late-stage pharmaceutical synthesis, where enantiomeric purity is non-negotiable. The justification for its premium price lies in several key factors:
-
Exceptional Selectivity: Minimizes the formation of the undesired enantiomer, simplifying regulatory hurdles and potentially enhancing biological efficacy.
-
Lower Catalyst Loading: In many optimized systems, diarylprolinol ethers can be used at lower loadings (1-5 mol%), which mitigates their high cost per gram.
-
Reaction Generality: These catalysts have demonstrated broad substrate scope and are effective for a wide array of electrophiles.[4]
-
The Causality of Choice: The decision to use a premium catalyst like (R)-2-(Methoxydiphenylmethyl)pyrrolidine is driven by the value of the final product. For the synthesis of a high-value active pharmaceutical ingredient (API), the upfront cost of the catalyst is often negligible compared to the cost of extensive chiral HPLC purification or the risk of failing to meet the required enantiopurity specifications.
Experimental Protocol: Asymmetric α-Alkylation of Propanal
This protocol is a representative procedure and should be optimized for specific substrates and scales. It is designed as a self-validating system; successful execution should yield the product with high enantioselectivity, confirming the catalyst's efficacy.
Materials:
-
(R)-2-(Methoxydiphenylmethyl)pyrrolidine (5 mol%, ~13.4 mg on a 1.0 mmol scale)
-
Propanal (1.0 mmol, 58.1 mg)
-
Benzyl bromide (1.2 mmol, 205 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-(Methoxydiphenylmethyl)pyrrolidine and anhydrous dichloromethane.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add propanal to the cooled solution and stir the mixture for 20 minutes to facilitate enamine formation.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated propanal.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Conclusion
The choice of catalyst in asymmetric synthesis is a critical decision that balances economic constraints with performance requirements. While the rudimentary (S)-Proline serves as a cost-effective entry point, its limitations in selectivity and efficiency are apparent. The (R)-2-(Methoxydiphenylmethyl)pyrrolidine catalyst, representing the state-of-the-art in diarylprolinol ether organocatalysis, commands a premium price for a reason. Its ability to consistently deliver outstanding enantioselectivity makes it an indispensable tool for challenging synthetic targets, particularly in the pharmaceutical industry. The cost-benefit analysis clearly demonstrates that for projects where enantiopurity is the primary driver of value, the investment in a superior catalyst is not just justified, but essential for success.
References
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Klier, L., Tur, F., Poulsen, P. H., & Jørgensen, K. A. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46, 1080-1102. Available at: [Link]
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Gualandi, A., & Cozzi, P. G. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature Chemistry, 9, 823-828. Available at: [Link]
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Benaglia, M., & Ramella, D. (2018). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Beilstein Journal of Organic Chemistry, 14, 2366-2374. Available at: [Link]
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Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 609(7927), 523-529. Available at: [Link]
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MacMillan, D. W. C., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Princeton University, Macmillan Group. Available at: [Link]
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Reyes-Rodríguez, G. J., Rezayee, N. M., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4221–4260. Available at: [Link]
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Marcos, V., & Alemán, J. (2011). Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. Current Organic Chemistry, 15(13), 2191-2210. Available at: [Link]
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Seebach, D., & Gschwind, R. M. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research, 49(3), 575–587. Available at: [Link]
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Brown, A. L., & MacMillan, D. W. C. (2004). The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. Journal of the American Chemical Society, 126(17), 5352–5353. Available at: [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Angewandte Chemie International Edition, 51(38), 9503-9507. Available at: [Link]
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Zotova, N., & MacMillan, D. W. C. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature Chemistry, 9, 823-828. Available at: [Link]
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Poulsen, P. H., & Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research, 45(7), 1045-1056. Available at: [Link]
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Beeson, T. D., & MacMillan, D. W. C. (2006). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. Journal of the American Chemical Society, 128(49), 15582-15583. Available at: [Link]
-
ROTH, C. (n.d.). L-Proline, 500 g. Carl ROTH. Retrieved January 25, 2026, from [Link]
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Taylor, M. S., & Jacobsen, E. N. (2004). Enantioselective Catalytic alpha-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 126(34), 10558-10559. Available at: [Link]
-
List, B., Lerner, R. A., & Barbas, C. F., III. (2004). Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. Accounts of Chemical Research, 37(8), 548-557. Available at: [Link]
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The Lab Depot. (n.d.). L-Proline. Retrieved January 25, 2026, from [Link]
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literature review of the applications and limitations of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
In the dynamic field of asymmetric synthesis, the quest for robust, efficient, and highly selective catalysts is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Among the arsenal of organocatalysts, the diarylprolinol silyl ether framework, often referred to as the Hayashi-Jørgensen catalyst, has emerged as a cornerstone for a multitude of stereoselective transformations.[1] This guide provides an in-depth technical review of a prominent member of this class, (R)-2-(Methoxydiphenylmethyl)pyrrolidine, offering a comparative analysis of its applications, performance, and limitations against other notable organocatalysts.
Introduction to (R)-2-(Methoxydiphenylmethyl)pyrrolidine: A Privileged Scaffold
(R)-2-(Methoxydiphenylmethyl)pyrrolidine belongs to a class of chiral secondary amines that have revolutionized organocatalysis.[1] These catalysts operate through the formation of transient covalent intermediates with carbonyl compounds, namely enamines and iminium ions, effectively lowering the LUMO or raising the HOMO of the substrate to facilitate a wide range of asymmetric reactions.[2] The remarkable success of this catalyst scaffold lies in the synergistic interplay of its structural features: the pyrrolidine ring provides a rigid chiral backbone, while the bulky diarylmethoxymethyl group effectively shields one face of the reactive intermediate, thereby dictating the stereochemical outcome of the reaction with high fidelity.[2]
Core Applications and Mechanistic Insights
(R)-2-(Methoxydiphenylmethyl)pyrrolidine and its analogues have demonstrated exceptional efficacy in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section will delve into two of the most significant applications: the asymmetric Michael addition and the Diels-Alder reaction, providing mechanistic clarity and comparative performance data.
Asymmetric Michael Addition: A Powerful C-C Bond Forming Tool
The asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. (R)-2-(Methoxydiphenylmethyl)pyrrolidine has proven to be a highly effective catalyst for the Michael addition of aldehydes and ketones to various acceptors, most notably nitroalkenes.
Mechanism of Action: The catalytic cycle for the Michael addition of an aldehyde to a nitroalkene proceeds through an enamine intermediate. The secondary amine of the catalyst condenses with the aldehyde to form a chiral enamine. The bulky diphenylmethoxymethyl group sterically hinders one face of the enamine, allowing the nitroalkene to approach only from the less hindered side. This facial bias is the origin of the high enantioselectivity observed in these reactions. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.[2]
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-2-(Methoxydiphenylmethyl)pyrrolidine
As a Senior Application Scientist, my priority is to empower your research with the critical safety and operational intelligence needed for handling specialized chemical reagents. This guide provides an in-depth, procedural framework for the safe management of (R)-2-(Methoxydiphenylmethyl)pyrrolidine, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Hazard Assessment: Understanding the Compound's Profile
(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a chiral building block utilized in advanced organic synthesis. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented, a critical assessment of its structural analogs and available safety data provides a solid foundation for a robust safety protocol.
The primary known hazard, as indicated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is that it is harmful if swallowed[1]. Structurally related pyrrolidine derivatives exhibit a range of hazards including skin and eye irritation, and potential respiratory tract irritation[2][3]. Given the pyrrolidine moiety, it is prudent to treat this compound with a high degree of caution, assuming potential for skin absorption and irritation.
Table 1: Hazard Profile and GHS Classifications
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity - Oral, Category 4 | [1] |
| Causes skin irritation | Skin Irrit. 2 (H315) | [2][3] |
| Causes serious eye irritation | Eye Irrit. 2 (H319) | [2][3] |
| May cause respiratory irritation | STOT SE 3 (H335) | [2][3] |
It is imperative to obtain and thoroughly review the most current Safety Data Sheet (SDS) from your specific supplier before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling (R)-2-(Methoxydiphenylmethyl)pyrrolidine. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn when there is a risk of splashing. | Protects against splashes and aerosols that can cause serious eye irritation[1][2][3]. |
| Hand Protection | Nitrile or butyl rubber gloves. Glove thickness and breakthrough time should be considered based on the duration of handling. Always inspect gloves for integrity before use. | Prevents skin contact, as the compound and its analogs are known to cause skin irritation[2][3]. |
| Body Protection | A lab coat, buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or suits are recommended. | Provides a barrier against accidental spills and contamination of personal clothing[4]. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of inhaling aerosols or vapors, which may cause respiratory tract irritation[2][3]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring the safety of all laboratory personnel.
3.1. Pre-Handling Preparations
-
Information Review : Thoroughly read and understand the Safety Data Sheet for (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
-
Work Area Designation : Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Emergency Equipment Check : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Spill Kit Availability : Have a spill kit containing absorbent materials (e.g., vermiculite, sand) readily available[5].
3.2. Handling Procedure
Caption: Safe Handling Workflow for (R)-2-(Methoxydiphenylmethyl)pyrrolidine.
-
Don PPE : Put on all required personal protective equipment as outlined in Table 2.
-
Chemical Fume Hood : All manipulations of (R)-2-(Methoxydiphenylmethyl)pyrrolidine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[4].
-
Dispensing : When transferring or weighing the compound, use a spatula and avoid generating dust or aerosols. For liquid transfers, use appropriate glassware and a funnel.
-
Reaction Setup : Ensure all glassware is properly secured and that the reaction is assembled in a way that minimizes the risk of spills or splashes.
-
Post-Handling : After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation
-
Solid Waste : Any solid waste contaminated with (R)-2-(Methoxydiphenylmethyl)pyrrolidine (e.g., contaminated gloves, paper towels, weigh boats) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers : "Empty" containers may still retain chemical residues. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
4.2. Disposal Procedure
-
Labeling : All waste containers must be accurately and clearly labeled with the full chemical name and associated hazards.
-
Storage : Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Collection : Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[4][6]. Never dispose of (R)-2-(Methoxydiphenylmethyl)pyrrolidine down the drain or in the regular trash.
By integrating these detailed safety protocols into your standard operating procedures, you can confidently and safely incorporate (R)-2-(Methoxydiphenylmethyl)pyrrolidine into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
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SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield Global. (2015). Greenfield Global.[Link]
-
Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - NIH. (2018). National Institutes of Health.[Link]
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(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine|948595-05-9 - MOLBASE. MOLBASE.[Link]
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N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
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Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH. Carl ROTH.[Link]
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Results obtained using chiral pyrrolidine-containing organocatalysts in... - ResearchGate. ResearchGate.[Link]
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Safety Data Sheet - SPS | Solvents & Petroleum Service, Inc. Solvents & Petroleum Service, Inc.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
